molecular formula C9H15NO2 B081071 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 13595-17-0

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B081071
CAS No.: 13595-17-0
M. Wt: 169.22 g/mol
InChI Key: ITNWSEKOBRDGLY-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminobicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNWSEKOBRDGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159601
Record name 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13595-17-0
Record name 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthetic Pathways to 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The rigid bicyclic structure provides a unique three-dimensional scaffold for the design of novel therapeutic agents. This document details the core synthesis, providing step-by-step experimental protocols, quantitative data, and visual representations of the synthetic route.

Core Synthesis Pathway

The most established synthetic route to this compound commences with the condensation of diethyl succinate to form the bicyclic framework, followed by a series of functional group manipulations to introduce the desired amino and carboxylic acid moieties at the bridgehead positions. The key steps involve the formation of a bicyclic diketo diester, desulfurization, selective hydrolysis, and a Hofmann rearrangement to install the amine.

Synthesis_Pathway A Diethyl Succinate B Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate A->B  NaOEt, heat C Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate B->C  1. NaH, DME  2. 1,2-dibromoethane D Bis(ethylenethioketal) of C C->D  Ethanedithiol, BF3·OEt2 E Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate D->E  Raney Nickel F Ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate E->F  1 eq. KOH, EtOH G Ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate F->G  1. SOCl2  2. NH4OH H Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate G->H  Br2, NaOEt, EtOH  (Hofmann Rearrangement) I This compound H->I  Acid or Base Hydrolysis

Figure 1: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis. It is important to note that yields can vary based on reaction scale and optimization of conditions.

StepStarting MaterialProductReagentsReported Yield (%)
1Diethyl SuccinateDiethyl 2,5-dioxocyclohexane-1,4-dicarboxylateSodium ethoxideNot explicitly stated
2Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylateDiethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylateNaH, 1,2-dibromoethane80-85[1]
3Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylateBis(ethylenethioketal) derivativeEthanedithiol, BF₃·OEt₂88.9[1]
4Bis(ethylenethioketal) derivativeDiethyl bicyclo[2.2.2]octane-1,4-dicarboxylateRaney Nickel50-70
5Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylateEthyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate1 eq. KOH~90
6Ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylateEthyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylateSOCl₂, NH₄OH50-55
7Ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylateEthyl 4-aminobicyclo[2.2.2]octane-1-carboxylateBr₂, NaOEtLow
8Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylateThis compoundAcid or BaseHigh

Detailed Experimental Protocols

Step 1 & 2: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

This procedure combines the initial condensation and the subsequent bridging reaction.

Experimental Workflow:

Step1_2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend NaH in DME B Add Diethyl 2,5-dioxocyclohexane- 1,4-dicarboxylate A->B C Heat to 60°C B->C D Slowly add 1,2-dibromoethane C->D E Heat to 90°C for 20h D->E F Distill off solvent and excess dibromoethane E->F G Dissolve residue in DCM F->G H Adjust aqueous phase to pH 5-6 with HCl G->H I Extract with DCM H->I J Recrystallize from ethanol I->J

Figure 2: Workflow for the synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Protocol:

  • In a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend 9.6 g (0.28 mol) of sodium hydride in 80 mL of ethylene glycol dimethyl ether (DME).[2]

  • To this suspension, add 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

  • Heat the mixture to 60°C.

  • Slowly add 86.8 g (0.46 mol) of 1,2-dibromoethane dropwise.

  • After the addition is complete, raise the temperature to 90°C and stir for 20 hours.[2]

  • After the reaction, remove the unreacted 1,2-dibromoethane and DME by distillation under reduced pressure.

  • Dissolve the residue in a large volume of dichloromethane (DCM). The remaining solid is treated with water and the aqueous layer is adjusted to a pH of approximately 5-6 with concentrated hydrochloric acid.[2]

  • Extract the aqueous layer with DCM. Combine all organic phases and remove the solvent in vacuo.

  • Purify the crude product by recrystallization from ethanol to yield diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Step 3 & 4: Synthesis of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

This two-step process involves the formation of a bis(ethylenethioketal) followed by desulfurization.

Protocol:

  • Thioacetal Formation: In a flask, dissolve 70 g (0.248 mol) of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in 300 mL of glacial acetic acid.[1]

  • Add 71.0 g (0.75 mol) of ethanedithiol and 70 mL (0.55 mol) of boron trifluoride etherate.

  • Stir the mixture at room temperature for 17 hours.

  • Add 200 mL of chloroform and wash the mixture sequentially with water (3 x 50 mL), 5% aqueous sodium hydroxide (2 x 200 mL), and water (2 x 100 mL).

  • Dry the organic phase and concentrate in vacuo. Crystallize the residue from methanol to obtain the bis(ethylenethioketal) derivative.[1]

  • Desulfurization: Prepare a slurry of Raney nickel in ethanol.

  • Add the bis(ethylenethioketal) derivative to the Raney nickel slurry.

  • Reflux the mixture with stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete, filter the mixture to remove the Raney nickel and wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent in vacuo to yield diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Step 5: Synthesis of Ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate

Protocol:

  • Dissolve diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in ethanol.

  • Add one equivalent of potassium hydroxide dissolved in a minimal amount of water.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitoring by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate.

Step 6: Synthesis of Ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate

Protocol:

  • Convert the carboxylic acid of ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate to the corresponding acid chloride by reacting with thionyl chloride.

  • Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the mixture until the reaction is complete.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and remove the solvent to yield ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate.

Step 7: Hofmann Rearrangement to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Protocol:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Dissolve ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate in ethanol and add it to the sodium ethoxide solution.

  • Cool the mixture and slowly add one equivalent of bromine.

  • Allow the reaction to warm to room temperature and then heat to reflux until the rearrangement is complete.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product, for example by chromatography, to obtain ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate.

Step 8: Hydrolysis to this compound

Protocol:

  • Dissolve ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base (e.g., NaOH or KOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water and then a small amount of a suitable organic solvent (e.g., ethanol or acetone), and dry under vacuum to yield this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The pathway detailed in this guide, based on established literature, provides a reliable method for obtaining this valuable synthetic intermediate. The provided protocols offer a starting point for laboratory synthesis, and further optimization may be necessary to achieve higher yields and purity. The unique structural properties of this molecule will continue to make it a target of interest for the development of novel pharmaceuticals.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a rigid, bifunctional scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, conferred by the bicyclo[2.2.2]octane core, provides a conformationally constrained framework that is valuable for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its derivatives, and outlines relevant experimental protocols for their determination. The application of this molecule in innovative therapeutic modalities such as PROteolysis TArgeting Chimeras (PROTACs) and as a component of Murine Double Minute 2 (MDM2) inhibitors will also be discussed.

Physicochemical Properties

General and Calculated Properties

The following table summarizes the general and computationally predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₅NO₂[1]
Molecular Weight 169.22 g/mol [1]
CAS Number 13595-17-0[1]
Topological Polar Surface Area (TPSA) 63.32 Ų[1]
Calculated logP 1.1227[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]
Experimental and Predicted Properties of Derivatives and Analogues

Experimental data for derivatives and analogues of this compound provide valuable insights into its likely properties.

CompoundPropertyValueSource
This compound hydrochloridePhysical Form Solid
Molecular Formula C₉H₁₆ClNO₂
Molecular Weight 205.68 g/mol
This compound methyl esterPredicted pKa 10.38 ± 0.40[2]
Boiling Point 241 °C[2]
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acidpKa 4.77 ± 0.10[3]
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acidpKa 6.33[4]
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acidpKa 5.90[4]

Biological Significance and Signaling Pathways

This compound and its derivatives have emerged as important building blocks in the development of novel therapeutics, particularly in the fields of targeted protein degradation and cancer therapy.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for orienting the target protein and the E3 ligase optimally. The rigid bicyclo[2.2.2]octane scaffold of this compound makes it an attractive linker component for providing conformational constraint.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target->Ternary_Complex Recruitment PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

PROTAC Mechanism of Action
Application in MDM2 Inhibitors

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the MDM2 oncoprotein, which promotes p53 degradation. Small molecules that inhibit the MDM2-p53 interaction can restore p53 function and induce tumor cell death. Derivatives of this compound have been incorporated into the design of potent MDM2 inhibitors.

MDM2_p53_Pathway cluster_1 MDM2-p53 Signaling Pathway Inhibition MDM2 MDM2 MDM2_p53_Complex MDM2-p53 Complex MDM2->MDM2_p53_Complex p53 p53 p53->MDM2_p53_Complex Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Proteasomal_Degradation Proteasomal Degradation MDM2_p53_Complex->Proteasomal_Degradation Ubiquitination Inhibitor MDM2 Inhibitor (containing Bicyclo[2.2.2]octane moiety) Inhibitor->MDM2 Inhibition

Inhibition of the MDM2-p53 Interaction

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • A second sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Melting_Point_Workflow cluster_2 Melting Point Determination Workflow Start Start Prep_Sample Prepare Sample: - Grind to fine powder - Pack capillary tube (2-3 mm) Start->Prep_Sample Place_in_Apparatus Place in Melting Point Apparatus Prep_Sample->Place_in_Apparatus Rapid_Heat Rapid Heating to find approximate melting range Place_in_Apparatus->Rapid_Heat Slow_Heat Slow Heating (1-2 °C/min) near approximate range Rapid_Heat->Slow_Heat Observe Observe for phase transition Slow_Heat->Observe Record_Range Record Melting Point Range: - First droplet to complete liquefaction Observe->Record_Range Melting Occurs End End Record_Range->End

Workflow for Melting Point Determination
Aqueous Solubility Determination

Objective: To quantify the concentration of the compound in a saturated aqueous solution at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated pH-metric method.

pKa Determination

Objective: To determine the acid dissociation constants (pKa) for the carboxylic acid and amino functional groups.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known amount of the compound is dissolved in a specific volume of water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. For a bifunctional molecule like this compound, two equivalence points and two pKa values are expected.

Conclusion

This compound is a valuable building block in modern drug discovery, offering a rigid and versatile scaffold for the design of targeted therapies. While a complete experimental dataset of its physicochemical properties is not yet fully established in the public literature, computational predictions and data from its derivatives provide a strong foundation for its application. The experimental protocols outlined in this guide offer a framework for the systematic characterization of this and similar molecules, which is essential for advancing their development from chemical entities to potential therapeutic agents. Further experimental investigation into the precise physicochemical properties of the parent acid is warranted to fully unlock its potential in drug design and development.

References

Crystal structure of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, with a focus on its synthesis, potential for crystallographic analysis, and its role in contemporary drug discovery.

Introduction

This compound is a rigid, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its constrained bicyclic structure provides a well-defined three-dimensional scaffold, making it an attractive building block for the synthesis of complex molecules with specific spatial orientations. A critical application of this compound is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), where its rigid nature can favorably influence the geometry of the ternary complex formation between a target protein and an E3 ligase.[1]

While the biological significance of this molecule is emerging, a definitive experimental crystal structure has not been reported in publicly accessible crystallographic databases. This guide, therefore, outlines the synthetic approaches, a detailed protocol for its potential crystallographic characterization, and its application in drug development.

Synthesis and Purification

The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has been described in the chemical literature.[2][3] A plausible synthetic route to the title compound can be adapted from these established methods. A general, multi-step synthesis is proposed below.

Experimental Protocol: Synthesis

  • Diels-Alder Reaction: The synthesis typically commences with a Diels-Alder reaction to construct the bicyclo[2.2.2]octane core. For instance, a suitable diene and dienophile are reacted to form a bicyclic intermediate.

  • Functional Group Interconversion: Subsequent steps involve the introduction and modification of functional groups at the 1- and 4-positions. This may involve hydrolysis of ester groups to carboxylic acids and the conversion of a suitable precursor to an amine.

  • Introduction of the Amino Group: The amino group at the 4-position can be introduced via several methods, such as the reduction of a nitro group, a Curtius rearrangement from a carboxylic acid, or a Hofmann rearrangement from an amide.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity suitable for biological assays and crystallographic studies.

Crystallographic Analysis: A Proposed Workflow

Given the absence of a published crystal structure, this section details a general experimental workflow for the determination of the crystal structure of this compound.

Experimental Protocol: Crystallization

The successful growth of high-quality single crystals is paramount for X-ray diffraction analysis.[4] For a small molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., water, ethanol, or a solvent mixture).

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): [5]

    • Hanging Drop: A small drop of the concentrated protein solution is mixed with a crystallization screening solution and suspended over a reservoir containing a higher concentration of the precipitant. Water vapor slowly diffuses from the drop to the reservoir, concentrating the protein and inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the well of a crystallization plate, above the reservoir.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to allow for the gradual formation of crystals as the solubility decreases.

Experimental Protocol: Single-Crystal X-ray Diffraction

Once suitable single crystals (typically 0.1-0.3 mm in size) are obtained, the following steps are undertaken for structure determination:[6][7]

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector records the diffraction pattern, which consists of a series of spots of varying intensity.[9]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and atomic coordinates.[9]

Application in Drug Discovery: PROTAC Linkers

This compound and its derivatives are utilized as rigid linkers in the design of PROTACs.[1][10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and relative orientation of the target protein and the E3 ligase in the resulting ternary complex. The rigid bicyclo[2.2.2]octane scaffold can reduce the conformational flexibility of the linker, which can lead to a more favorable pre-organization for ternary complex formation and improved degradation efficiency.

Data Summary

As no experimental crystal structure is available, a table of crystallographic data cannot be provided. Should a structure be determined, the following parameters would be reported:

Parameter Description
Chemical FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
Crystal SystemTo be determined (e.g., monoclinic, orthorhombic)
Space GroupTo be determined
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Density (calculated)To be determined
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Visualizations

G Workflow for Synthesis and Structural Analysis cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (Diene & Dienophile) diels_alder Diels-Alder Reaction start->diels_alder fgi Functional Group Interconversion diels_alder->fgi amino_intro Introduction of Amino Group fgi->amino_intro purification Purification (Recrystallization/Chromatography) amino_intro->purification product This compound purification->product crystallization Single Crystal Growth product->crystallization Pure Compound xrd Single-Crystal X-ray Diffraction crystallization->xrd data_proc Data Processing xrd->data_proc structure_sol Structure Solution & Refinement data_proc->structure_sol final_structure Final Crystal Structure structure_sol->final_structure

Caption: Workflow from synthesis to potential crystal structure determination.

References

An In-Depth Technical Guide to 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a rigid, bridged bicyclic amino acid that has garnered interest as a scaffold in medicinal chemistry and drug design. Its constrained three-dimensional structure offers a unique conformational rigidity that can be exploited to enhance the selectivity and metabolic stability of drug candidates.[1]

Below is a summary of its key identifiers and physicochemical properties:

IdentifierValueReference
CAS Number 13595-17-0--INVALID-LINK--
Molecular Formula C₉H₁₅NO₂--INVALID-LINK--
Molecular Weight 169.22 g/mol --INVALID-LINK--
IUPAC Name This compound
Synonyms 4-amino-1-carboxybicyclo[2.2.2]octane
Hydrochloride CAS 854214-59-8--INVALID-LINK--
Methyl Ester CAS 135908-33-7--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the functionalization of a pre-formed bicyclo[2.2.2]octane core. A common strategy employs bicyclo[2.2.2]octane-1,4-dicarboxylic acid as the starting material. This approach selectively modifies one of the carboxylic acid groups into an amine. The key transformation often utilizes rearrangement reactions such as the Curtius or Hofmann rearrangement.

Synthetic Pathway Overview

A plausible synthetic route starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid is outlined below. This multi-step process involves the formation of a mono-esterified intermediate, followed by conversion of the remaining carboxylic acid to an amine.

G A Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid B Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester A->B  Methanol,  Acid catalyst   C Methyl 4-(azidocarbonyl)bicyclo[2.2.2] octane-1-carboxylate B->C  1. SOCl₂  2. NaN₃   D Methyl 4-isocyanatobicyclo[2.2.2] octane-1-carboxylate C->D  Heat (Curtius  Rearrangement)   E Methyl 4-aminobicyclo[2.2.2] octane-1-carboxylate D->E  H₂O, Acid or Base   F 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid E->F  Hydrolysis (e.g., LiOH)  

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester

A mixture of bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1 equivalent) and potassium hydroxide (0.5 equivalents) in a methanol/water solution (e.g., 10:1) is heated to reflux.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1N NaOH) to remove any remaining diacid. The aqueous layers are then combined, acidified (e.g., with 2N HCl), and extracted with an organic solvent. The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated to yield the monomethyl ester.[2]

Step 2: Curtius Rearrangement to form the Amine

The Curtius rearrangement provides a method to convert a carboxylic acid to a primary amine with the loss of one carbon atom.[3][4]

  • Formation of the Acyl Azide: The bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester (1 equivalent) is first converted to its corresponding acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA), to form the acyl azide.[5]

  • Rearrangement to the Isocyanate: The acyl azide is then heated in an inert solvent (e.g., toluene or benzene). This induces the rearrangement, with the loss of nitrogen gas, to form the corresponding isocyanate.[3]

  • Hydrolysis to the Amine: The isocyanate is not typically isolated but is directly hydrolyzed by the addition of water, often under acidic or basic conditions. This initially forms a carbamic acid, which is unstable and decarboxylates to yield the primary amine, methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate.[4]

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate with a base such as lithium hydroxide (LiOH) in a mixture of solvents like dioxane and water.[6] After the reaction is complete, the mixture is acidified to protonate the carboxylate, and the product, this compound, is isolated.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is limited in the public domain, its derivatives and the parent scaffold are of significant interest in medicinal chemistry.

Role as a PROTAC Linker

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid, a closely related derivative, is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigid bicyclo[2.2.2]octane core in the linker can provide precise control over the spatial orientation of the two ligands, which is crucial for the efficacy of the PROTAC.

PROTAC TargetProtein Target Protein (e.g., for degradation) PROTAC_Molecule PROTAC TargetProtein->PROTAC_Molecule Ubiquitination Ubiquitination PROTAC_Molecule->Ubiquitination brings into proximity E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC_Molecule Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The role of PROTACs in targeted protein degradation.

Scaffold for Biologically Active Molecules

The bicyclo[2.2.2]octane framework is a key structural element in a variety of biologically active compounds. For instance, dihydroxylated derivatives of this compound have been explored as scaffolds for antiviral agents.[9][10] Furthermore, this rigid scaffold has been incorporated into inhibitors of the murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor.[11][12] The defined geometry of the bicyclo[2.2.2]octane core helps to position the pharmacophoric groups optimally for interaction with the target protein.

Conclusion

This compound is a valuable building block for the design of novel therapeutics. Its rigid, three-dimensional structure provides a unique platform for controlling the spatial arrangement of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. While detailed biological studies on the parent molecule are not widely published, its utility as a scaffold in various drug discovery programs, including the development of PROTACs and enzyme inhibitors, highlights its importance for researchers in the field. The synthetic routes, though requiring multiple steps, are based on well-established organic reactions, making this compound accessible for further investigation and application in the development of next-generation pharmaceuticals.

References

A Comprehensive Technical Review of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a rigid, non-planar saturated bicyclic amino acid that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure provides a valuable scaffold for the design of novel therapeutics, offering conformational constraint and precise vectoral orientation of functional groups. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the development of MDM2 inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Physicochemical Properties

This compound is a white solid at room temperature. Its rigid bicyclic structure imparts unique physicochemical properties that are advantageous in drug design. The presence of both a carboxylic acid and an amino group makes it an amino acid with zwitterionic potential.

PropertyValueSource
CAS Number 13595-17-0ChemScene[1]
Molecular Formula C₉H₁₅NO₂ChemScene[1]
Molecular Weight 169.22 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 63.32 ŲChemScene[1]
Predicted logP 1.1227ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Note: The logP value is a computational prediction. Experimental values may vary.

Synthesis

The synthesis of this compound is not widely reported in detail in commercial literature. However, a plausible and efficient synthetic route can be devised starting from the commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The key transformation is the conversion of one of the carboxylic acid groups into an amine, which can be achieved through a Hofmann, Curtius, or Schmidt rearrangement. The following proposed synthesis utilizes a Hofmann rearrangement of a mono-amide derivative.

Synthesis_of_4_Aminobicyclo_2_2_2_octane_1_carboxylic_acid cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Amidation cluster_2 Step 3: Hofmann Rearrangement cluster_3 Step 4: Hydrolysis A Bicyclo[2.2.2]octane-1,4-dicarboxylic acid B Mono-methyl ester derivative A->B SOCl₂, CH₃OH C Mono-acid chloride B->C SOCl₂ D Mono-amide derivative C->D NH₄OH E Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate D->E Br₂, NaOH F This compound E->F aq. HCl, heat

Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (Mono-methyl ester derivative)

  • To a suspension of bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the mono-methyl ester derivative.

Step 2: Synthesis of methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate (Mono-amide derivative)

  • To a solution of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (10 vol), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Stir the mixture for 1 hour at 0 °C and then for 2 hours at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mono-amide derivative.

Step 3: Synthesis of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (Hofmann Rearrangement)

  • Prepare a solution of sodium hypobromite by adding bromine (1.0 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • To this solution, add the mono-amide derivative (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 1-2 hours.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude amino ester.

Step 4: Synthesis of this compound (Hydrolysis)

  • To the crude methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate from the previous step, add 6M aqueous HCl (10 vol).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to isoelectric point (around pH 7) with a base (e.g., NaOH or an ion-exchange resin) to precipitate the product.

  • Filter the solid, wash with cold water and then a small amount of a water-miscible organic solvent (e.g., acetone), and dry under vacuum to obtain this compound.

Applications in Drug Discovery

The rigid bicyclo[2.2.2]octane core of this compound serves as a non-planar, saturated bioisostere for phenyl rings and other flat aromatic systems. This unique geometry allows for the precise positioning of substituents in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.

MDM2 Inhibitors

A significant application of this scaffold is in the development of inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction. MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Small molecules that block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

The compound Alrizomadlin (APG-115/AA-115) is a potent, orally active MDM2 inhibitor that incorporates the this compound moiety.[2] This rigid scaffold serves to orient a carboxylic acid group to interact with key residues in the p53-binding pocket of MDM2.

MDM2_p53_Pathway p53 p53 MDM2 MDM2 p53->MDM2 Transcriptionally activates proteasome Proteasomal Degradation p53->proteasome Degraded apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Induces MDM2->p53 Binds and inhibits ubiquitin Ubiquitination MDM2->ubiquitin E3 Ligase Activity inhibitor 4-Aminobicyclo[2.2.2]octane-1- carboxylic acid-based Inhibitor (e.g., APG-115) inhibitor->MDM2 Blocks p53 binding pocket ubiquitin->p53

The MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.

This assay is commonly used to measure the inhibition of the MDM2-p53 interaction in a high-throughput format.[3][4]

  • Reagents and Materials:

    • Recombinant human MDM2 protein (N-terminal domain).

    • A fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA).

    • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

    • Test compounds (including this compound derivatives) dissolved in DMSO.

    • 384-well black, low-volume microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • Prepare a solution of the fluorescent p53 peptide and MDM2 protein in the assay buffer at 2x the final desired concentration.

    • Serially dilute the test compounds in DMSO, and then dilute into the assay buffer.

    • In the microplate, add an equal volume of the MDM2/peptide solution and the test compound solution.

    • Include controls for no inhibition (MDM2, peptide, and DMSO) and background (peptide and DMSO without MDM2).

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • The degree of polarization is proportional to the amount of fluorescent peptide bound to MDM2.

    • In the presence of an inhibitor, the fluorescent peptide is displaced from MDM2, resulting in a decrease in polarization.

    • The IC₅₀ value for each compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The rigid structure of this compound and its derivatives, such as 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid, makes them attractive as linkers or components of linkers in PROTAC design.[5] The defined geometry of the bicyclic core can help to control the spatial relationship between the two ligands, which is crucial for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase).

PROTAC_Workflow cluster_0 Component Assembly cluster_1 PROTAC Synthesis cluster_2 Cellular Mechanism A Target Protein Ligand (with reactive handle) D PROTAC Molecule A->D Amide bond formation B 4-(Aminomethyl)bicyclo[2.2.2]octane -1-carboxylic acid B->D Amide bond formation C E3 Ligase Ligand (with reactive handle) C->D Amide bond formation E Ternary Complex Formation (Target-PROTAC-E3 Ligase) D->E F Target Ubiquitination E->F G Proteasomal Degradation F->G

General workflow for the use of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid in PROTAC synthesis.

This protocol describes a general method for incorporating 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid as a linker between a target protein ligand and an E3 ligase ligand.

  • Reagents and Materials:

    • Target protein ligand with a carboxylic acid or amine handle.

    • E3 ligase ligand with a carboxylic acid or amine handle.

    • 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid.

    • Amide coupling reagents (e.g., HATU, HOBt, EDC).

    • A tertiary amine base (e.g., DIPEA).

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO).

    • Standard laboratory glassware and purification equipment (e.g., HPLC).

  • Synthesis Procedure (Example with amine-linker-acid):

    • Step 1: Coupling of the first ligand.

      • To a solution of the target protein ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

      • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

      • Add a solution of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in DMF.

      • Stir the reaction at room temperature overnight.

      • Monitor the reaction by LC-MS.

      • Upon completion, purify the intermediate by preparative HPLC.

    • Step 2: Coupling of the second ligand.

      • To a solution of the purified intermediate from Step 1 (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

      • Stir for 15 minutes.

      • Add the E3 ligase ligand containing an amine handle (1.0 eq).

      • Stir the reaction at room temperature overnight.

      • Monitor by LC-MS.

      • Purify the final PROTAC molecule by preparative HPLC.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a rigid and three-dimensional scaffold that can be exploited in the design of highly specific and potent drugs. Its successful incorporation into the clinical candidate Alrizomadlin (APG-115) highlights its potential in targeting challenging protein-protein interactions. Furthermore, its application as a rigid linker in PROTACs is an emerging area with significant promise. The synthetic routes and experimental protocols provided in this guide are intended to facilitate the further exploration and utilization of this versatile molecule in drug discovery and development.

References

An In-depth Technical Guide to 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a rigid, non-planar saturated bicyclic amino acid that has garnered significant interest in medicinal chemistry and drug design. Its unique three-dimensional structure serves as a valuable bioisostere for phenyl rings and other planar moieties, offering a means to improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this important scaffold, complete with detailed experimental protocols and quantitative data.

Discovery and Historical Context

The bicyclo[2.2.2]octane framework was the subject of foundational synthetic work in the mid-20th century. A seminal 1953 paper by H.O. House and colleagues in the Journal of the American Chemical Society detailed the synthesis of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. While this paper did not explicitly describe the synthesis of the 4-amino derivative, it laid the critical groundwork for accessing the necessary precursors.

The introduction of the 4-amino group is not detailed in a single "discovery" paper but is achieved through well-established synthetic transformations applied to the bicyclo[2.2.2]octane core. The most logical and practiced routes involve the Hofmann or Curtius rearrangement of a carboxylic acid derivative at the 4-position. These classic reactions, which convert a carboxylic acid derivative to a primary amine with the loss of one carbon atom, are ideally suited for the synthesis of this compound from precursors such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives.[1][2][3][4]

The contemporary significance of this compound lies in its application as a rigid scaffold in drug discovery. For instance, dihydroxylated derivatives have been explored as scaffolds for antiviral agents.[5][6] More recently, it has been investigated as a non-classical bioisostere for the phenyl ring in the development of potent and orally active MDM2 inhibitors for cancer therapy.[7]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound and its common derivatives are summarized below.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound13595-17-0C₉H₁₅NO₂169.22Solid
This compound hydrochloride854214-59-8C₉H₁₆ClNO₂205.68Solid
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate135908-33-7C₁₀H₁₇NO₂183.25Not specified

Table 2: Spectroscopic Data (Predicted and Reported)

CompoundSpectroscopy TypeKey Peaks/Shifts
This compound¹H NMR (D₂O)~1.8-2.2 ppm (m, 12H, bicyclooctane protons)
¹³C NMR (D₂O)~25-40 ppm (bicyclooctane CH₂), ~45-55 ppm (bridgehead C-NH₂), ~180-185 ppm (C=O)
IR (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~3300-2500 (broad, O-H stretch), ~1710-1680 (C=O stretch), ~1640-1550 (N-H bend)
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate¹H NMR (CDCl₃)~1.5-2.0 ppm (m, 12H, bicyclooctane protons), ~3.65 ppm (s, 3H, OCH₃)

Detailed Experimental Protocols

The most direct and modern approach to synthesize this compound is via the Hofmann rearrangement of the corresponding 4-carboxamide precursor, which is commercially available.

Synthesis of this compound via Hofmann Rearrangement

This protocol describes the conversion of 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid to the target amine.

Reaction Scheme:

Hofmann Rearrangement start 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid intermediate Isocyanate Intermediate start->intermediate 1. Br₂, NaOH 2. Heat product This compound intermediate->product H₂O (Hydrolysis)

Figure 1: General scheme for the Hofmann rearrangement.

Materials:

  • 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq)[8]

  • Sodium hydroxide (NaOH) (4.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Methanol

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (4.0 eq) in deionized water. Slowly add bromine (1.1 eq) to the cold NaOH solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Reaction: To the freshly prepared sodium hypobromite solution, add 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the solution to pH ~1-2 with concentrated hydrochloric acid.

  • Purification: The product may precipitate upon acidification. If so, collect the solid by filtration. If no precipitate forms, wash the aqueous layer with diethyl ether to remove any non-polar impurities. The product, as the hydrochloride salt, will remain in the aqueous phase. The water can be removed under reduced pressure to yield the crude hydrochloride salt.

  • Isolation of Zwitterion: To obtain the zwitterionic free amino acid, the crude hydrochloride salt can be dissolved in a minimum amount of water and the pH carefully adjusted to the isoelectric point (pI, estimated to be around 7-8) with a base such as sodium hydroxide or an ion-exchange resin. The zwitterionic product, being less soluble in water than its salt forms, should precipitate and can be collected by filtration, washed with cold water and methanol, and dried under vacuum.

Role in Drug Discovery and Medicinal Chemistry

The rigid bicyclo[2.2.2]octane core of this compound provides a well-defined three-dimensional orientation of its functional groups. This has made it an attractive building block in medicinal chemistry to probe structure-activity relationships and to serve as a saturated, non-aromatic bioisostere for planar aromatic rings.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Drug Design Lead Lead Compound (e.g., with Phenyl Ring) Problem Identified Issues (Metabolic Instability, Poor Solubility) Lead->Problem Bioisostere 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid Scaffold Problem->Bioisostere Bioisosteric Replacement New_Analog New Analogues with Improved Properties Bioisostere->New_Analog Synthesis SAR Structure-Activity Relationship (SAR) Studies New_Analog->SAR Optimization Lead Optimization SAR->Optimization Optimization->New_Analog

Figure 2: Role as a bioisosteric scaffold in drug discovery.

The diagram above illustrates the utility of this compound as a bioisosteric replacement for aromatic moieties in a typical drug discovery workflow. By replacing a metabolically labile or poorly soluble phenyl group with this rigid, saturated scaffold, medicinal chemists can generate novel analogues with potentially improved pharmacokinetic profiles. The defined exit vectors of the amino and carboxylic acid groups allow for systematic exploration of the surrounding chemical space in structure-activity relationship (SAR) studies, leading to the optimization of drug candidates.

Conclusion

This compound, while lacking a dramatic, singular discovery event, has evolved from the foundational organic chemistry of bicyclic systems into a valuable tool for modern drug discovery. Its synthesis is accessible through established rearrangement reactions, and its rigid, three-dimensional structure provides a unique and powerful scaffold for the design of novel therapeutics with optimized properties. This guide provides the essential historical context, practical synthetic protocols, and a summary of its strategic importance for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-aminobicyclo[2.2.2]octane-1-carboxylic acid and its analogs. The rigid bicyclic structure of these compounds makes them valuable scaffolds in medicinal chemistry for the development of novel therapeutics. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate the practical application of these methods in a research and development setting.

Introduction

The bicyclo[2.2.2]octane framework is a key structural motif in medicinal chemistry due to its conformational rigidity, which allows for the precise spatial orientation of pharmacophoric groups. The 1,4-disubstituted pattern, in particular, provides a linear and rigid scaffold that is useful for mimicking or disrupting biological interactions. The presence of an amino group and a carboxylic acid at the bridgehead positions (C1 and C4) offers versatile handles for further derivatization, making this compound a valuable building block for drug discovery.

This guide will focus on the most common and efficient synthetic pathways to this core structure, starting from the construction of the bicyclic ring system to the introduction and manipulation of the key functional groups.

Core Synthetic Strategy

The most prevalent strategy for the synthesis of this compound involves the initial construction of the bicyclo[2.2.2]octane-1,4-dicarboxylic acid core. This is typically followed by a selective monofunctionalization of one of the carboxylic acid groups and its subsequent conversion to an amino group, commonly via a Curtius or Hofmann-type rearrangement.

The overall synthetic workflow can be summarized as follows:

Synthesis_Workflow Start Starting Materials Diacid Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid Start->Diacid Ring Formation Monoester 4-(Alkoxycarbonyl)bicyclo[2.2.2]- octane-1-carboxylic Acid Diacid->Monoester Selective Mono-esterification ProtectedAmine Protected 4-Amino-bicyclo[2.2.2]octane- 1-carboxylate Ester Monoester->ProtectedAmine Curtius/Hofmann Rearrangement & Protection FinalProduct 4-Aminobicyclo[2.2.2]octane- 1-carboxylic Acid ProtectedAmine->FinalProduct Deprotection & Hydrolysis Diacid_Synthesis DiethylSuccinate Diethyl Succinate Diketodiester Diethyl 2,5-dioxocyclohexane- 1,4-dicarboxylate DiethylSuccinate->Diketodiester Condensation BridgedDiketone Diethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate-2,5-dione Diketodiester->BridgedDiketone Bridging Reaction Diacid Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid BridgedDiketone->Diacid Reduction & Hydrolysis Curtius_Rearrangement Monoester 4-(Methoxycarbonyl)bicyclo[2.2.2]- octane-1-carboxylic Acid AcylAzide Acyl Azide Intermediate Monoester->AcylAzide DPPA, Et3N Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (-N2) BocProtectedAmine Methyl 4-((tert-butoxycarbonyl)amino)- bicyclo[2.2.2]octane-1-carboxylate Isocyanate->BocProtectedAmine t-BuOH

Potential Biological Activity of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a conformationally constrained bicyclic amino acid. Its rigid structure makes it an intriguing candidate for targeted interactions with various biological systems. While direct experimental data on its biological activity is limited in publicly available literature, the activities of structurally similar molecules and derivatives suggest significant potential for modulation of GABA receptors and amino acid transporters. This technical guide provides a comprehensive overview of these potential biological activities, detailing established experimental protocols to facilitate further research and drug development efforts. The synthesis of derivatives for applications such as PROTAC linkers, MDM2 inhibitors, and agents with antimalarial and antiviral properties further underscores the value of this molecular scaffold in medicinal chemistry.[1][2][3][4]

Introduction

The bicyclo[2.2.2]octane ring system imparts a high degree of rigidity to molecular structures, making it a valuable scaffold in the design of specific and potent therapeutic agents. This compound, by incorporating both an amino and a carboxylic acid group on this rigid framework, presents a unique three-dimensional arrangement of functional groups that could mimic endogenous ligands and interact with high specificity at various biological targets.

Derivatives of this core structure have been explored for a range of therapeutic applications. Dihydroxylated derivatives have been considered as scaffolds for antiviral agents, while other modifications have yielded compounds with antimalarial and antitrypanosomal activities.[2][3] Furthermore, the bicyclo[2.2.2]octane-1-carboxylic acid moiety has been incorporated into potent and orally active murine double minute 2 (MDM2) inhibitors for oncological applications.[4] A closely related analogue, 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid, is utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), highlighting the utility of this scaffold in advanced drug development strategies.[1][5]

This guide will focus on the two most probable, yet underexplored, areas of biological activity for the parent compound: its potential as a Gamma-aminobutyric acid (GABA) analogue and its interaction with amino acid transport systems.

Potential as a GABA Analogue

The structural rigidity of this compound makes it a compelling candidate for interaction with GABA receptors. The fixed spatial relationship between the amino and carboxyl groups could allow for specific binding to GABA receptor subtypes.

GABA Receptor Subtypes and Signaling

GABA is the primary inhibitory neurotransmitter in the central nervous system and acts on three main receptor types: GABAA, GABAB, and GABAC.

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

  • GABAB Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels and the inhibition of adenylyl cyclase.

  • GABAC Receptors: These are also ligand-gated ion channels, primarily found in the retina.

The signaling pathway for GABAA receptors involves direct channel opening, while GABAB receptor activation initiates a second messenger cascade.

GABA_Signaling_Pathways cluster_GABA_A GABA_A Receptor Signaling cluster_GABA_B GABA_B Receptor Signaling GABA_A GABA_A Receptor Cl_channel Chloride Channel Opening GABA_A->Cl_channel Activation Hyperpolarization_A Neuronal Hyperpolarization Cl_channel->Hyperpolarization_A Cl- Influx Inhibition_A Inhibition of Neurotransmission Hyperpolarization_A->Inhibition_A GABA_B GABA_B Receptor G_protein G-protein Activation GABA_B->G_protein Activation K_channel K+ Channel Opening G_protein->K_channel AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Hyperpolarization_B Neuronal Hyperpolarization K_channel->Hyperpolarization_B K+ Efflux Inhibition_B Inhibition of Neurotransmission Hyperpolarization_B->Inhibition_B

Diagram 1: Simplified GABA Receptor Signaling Pathways.
Experimental Protocols for GABA Receptor Activity

To assess the interaction of this compound with GABA receptors, a series of in vitro assays can be employed.

These assays determine the affinity of the test compound for the GABA receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

  • Methodology for GABAA Receptors:

    • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate synaptic membranes.

    • Incubation: Incubate the membranes with a fixed concentration of [3H]muscimol (a GABAA agonist) and varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

  • Methodology for GABAB Receptors:

    • Follow a similar protocol as for GABAA, but use [3H]CGP54626 (a GABAB antagonist) as the radioligand.

Functional assays measure the biological effect of the compound upon binding to the receptor.

  • [35S]GTPγS Binding Assay for GABAB Receptors:

    • Principle: This assay measures the activation of G-proteins coupled to GABAB receptors. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is proportional to receptor activation.

    • Methodology:

      • Incubate synaptic membranes with GDP, the test compound, and [35S]GTPγS.

      • Separate bound and free radioligand.

      • Quantify the amount of bound [35S]GTPγS.

  • Electrophysiology in Xenopus Oocytes:

    • Principle: This technique directly measures the ion flow through GABAA receptor channels expressed in Xenopus oocytes.

    • Methodology:

      • Inject oocytes with cRNA encoding the desired GABAA receptor subunits.

      • After receptor expression, use two-electrode voltage clamp to measure the current induced by the application of GABA in the presence and absence of the test compound.

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Binding Affinities of this compound for GABA Receptors

Receptor Subtype Radioligand Ki (nM)
GABAA [3H]muscimol Experimental Value

| GABAB | [3H]CGP54626 | Experimental Value |

Table 2: Hypothetical Functional Activity of this compound at GABA Receptors

Assay Receptor Parameter Value
[35S]GTPγS Binding GABAB EC50 (nM) Experimental Value

| Electrophysiology | GABAA | EC50 (µM) | Experimental Value |

Potential Interaction with Amino Acid Transporters

Structurally related bicyclic amino acids, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), are known inhibitors of the L-type amino acid transporter (LAT).[6] This suggests that this compound may also interact with amino acid transport systems.

L-Type Amino Acid Transporters (LATs)

LATs are a family of sodium-independent transporters that facilitate the transport of large neutral amino acids, including leucine, isoleucine, and valine, across cell membranes. They are crucial for cell growth and proliferation and are often overexpressed in cancer cells.

Experimental Protocols for Amino Acid Transporter Interaction

The interaction of this compound with LATs can be investigated using cis-inhibition and direct uptake assays.

LAT_Assay_Workflow cluster_inhibition Inhibition Pathway cluster_uptake Uptake Pathway start Start: Cell Culture (e.g., LAT1-expressing cells) inhibition_assay Cis-Inhibition Assay start->inhibition_assay uptake_assay Direct Uptake Assay start->uptake_assay radioligand Add radiolabeled LAT1 substrate (e.g., [14C]-L-Leucine) + varying concentrations of test compound inhibition_assay->radioligand test_compound_uptake Add test compound (at a fixed concentration) uptake_assay->test_compound_uptake wash_lyse Wash cells and lyse radioligand->wash_lyse scintillation Measure radioactivity by liquid scintillation counting wash_lyse->scintillation ic50 Calculate IC50 scintillation->ic50 time_points Incubate for various time points test_compound_uptake->time_points wash_lyse_uptake Wash cells and lyse time_points->wash_lyse_uptake lcms Quantify intracellular concentration of test compound by LC-MS/MS wash_lyse_uptake->lcms transport_rate Determine transport rate lcms->transport_rate

Diagram 2: Experimental Workflow for LAT Interaction Studies.
  • Objective: To determine if this compound can inhibit the uptake of a known LAT substrate.

  • Methodology:

    • Culture cells known to express the desired LAT subtype.

    • Incubate the cells with a fixed concentration of a radiolabeled LAT substrate (e.g., [14C]-L-Leucine) and varying concentrations of the test compound.

    • After incubation, wash the cells to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 value for the inhibition of substrate uptake.

  • Objective: To determine if this compound is a substrate for LATs.

  • Methodology:

    • Incubate LAT-expressing cells with a fixed concentration of the unlabeled test compound for various time points.

    • Wash the cells to remove the extracellular compound.

    • Lyse the cells and quantify the intracellular concentration of the test compound using a sensitive analytical method such as LC-MS/MS.

    • An increase in intracellular concentration over time indicates that the compound is a substrate for the transporter.

Data Presentation

Table 3: Hypothetical Inhibition of L-Leucine Uptake by this compound

Cell Line Transporter Subtype IC50 (µM)

| e.g., MCF-7 | LAT1 | Experimental Value |

Table 4: Hypothetical Direct Uptake of this compound

Cell Line Transporter Subtype Transport Rate (pmol/min/mg protein)

| e.g., MCF-7 | LAT1 | Experimental Value |

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it is hypothesized that this molecule may interact with GABA receptors and amino acid transporters. The experimental protocols detailed in this guide provide a clear path for the systematic evaluation of these potential biological activities. Further investigation into this compound and its derivatives is warranted and could lead to the discovery of new modulators of important neurological and metabolic pathways.

References

A Technical Guide to the Derivatization of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the derivatization of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, a rigid bicyclic scaffold of significant interest in medicinal chemistry and drug design. This document details the core methodologies for modifying its amino and carboxylic acid functionalities, presenting experimental protocols, quantitative data, and logical workflows to guide synthetic efforts.

Introduction

This compound is a valuable building block in the synthesis of novel therapeutic agents. Its rigid cage-like structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing ligands with high receptor affinity and selectivity. Derivatization of its primary amine and carboxylic acid moieties allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide focuses on two primary derivatization strategies: N-acylation and C-esterification/amidation, often involving orthogonal protection-deprotection steps to achieve selective modifications.

Derivatization Strategies: A Workflow Overview

The derivatization of this compound typically proceeds through a series of strategic steps to ensure selective modification of either the amino or the carboxylic acid group. The bifunctional nature of the molecule necessitates the use of protecting groups to prevent unwanted side reactions, such as polymerization. A general workflow is presented below, outlining the key decision points in the synthetic route.

Derivatization_Workflow cluster_N_derivatization N-Derivatization Pathway cluster_C_derivatization C-Derivatization Pathway start 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid protect_N Amino Group Protection (e.g., Boc) start->protect_N protect_N_alt Amino Group Protection (e.g., Boc) start->protect_N_alt esterify_C Carboxylic Acid Esterification protect_N->esterify_C 1 deprotect_N Amino Group Deprotection esterify_C->deprotect_N 2 acylate_N N-Acylation deprotect_N->acylate_N 3 hydrolyze_ester Ester Hydrolysis (optional) acylate_N->hydrolyze_ester 4 final_amide_N N-Acyl Derivative acylate_N->final_amide_N Final Ester hydrolyze_ester->final_amide_N couple_C Carboxylic Acid Amide Coupling protect_N_alt->couple_C A deprotect_N_alt Amino Group Deprotection couple_C->deprotect_N_alt B final_amide_C C-Amide Derivative deprotect_N_alt->final_amide_C

Caption: General workflow for the selective derivatization of this compound.

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

Protocol 1: Boc Protection of the Amino Group

This procedure protects the primary amine with a tert-butyloxycarbonyl (Boc) group, a common strategy to enable subsequent reactions at the carboxylic acid terminus.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid.

Protocol 2: Esterification of Boc-Protected Acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, which can facilitate subsequent amide coupling reactions at the amino group after deprotection.

Materials:

  • 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or catalytic sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

Procedure (using SOCl₂):

  • Suspend 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid in methanol.

  • Cool the suspension to 0 °C.

  • Slowly add 1.2 equivalents of thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate.

Protocol 3: Amide Coupling of the Amino Group (via the Methyl Ester)

This protocol details the acylation of the amino group after its deprotection, starting from the corresponding methyl ester. This is a common strategy in the synthesis of MDM2 inhibitors.[1]

Step 3a: Boc Deprotection

  • Dissolve methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate in a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess acid, yielding methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate as its hydrochloride or trifluoroacetate salt.

Step 3b: Amide Coupling

  • To a suspension of the desired carboxylic acid (1.0 equiv.) in dichloromethane (DCM), add HATU (1.5 equiv.) and diisopropylethylamine (DIEA) (3.0 equiv.).[1]

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (from step 3a, 2.0 equiv.) and 4-dimethylaminopyridine (DMAP) (1.0 equiv.) in DCM.[1]

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent in vacuo and purify the crude product by column chromatography to obtain the desired N-acylated methyl ester derivative.

Protocol 4: Direct Amide Coupling of the Carboxylic Acid

This method allows for the formation of amides directly from the carboxylic acid, typically after Boc protection of the amino group.

Materials:

  • 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add the desired amine (1.1 equiv.) and DIEA (3.0 equiv.).

  • Add HATU (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Quantitative Data Summary

The following tables summarize representative quantitative data for the derivatization of this compound and its intermediates. Yields and reaction times can vary depending on the specific substrates and reaction conditions.

Table 1: N-Acylation of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Acylating AgentCoupling ReagentsSolventTime (h)Yield (%)Reference
4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)benzoic acidHATU, DIEA, DMAPDCMOvernightNot specified[1]

Table 2: Protection and Esterification Reactions

ReactionReagentsSolventTimeYield (%)Reference
Boc Protection(Boc)₂O, NaOHDioxane/H₂OOvernightHighGeneral Procedure
Methyl EsterificationSOCl₂, MeOHMethanol4-6 hHighGeneral Procedure

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways discussed in this guide.

N_Acylation_Pathway start Boc-Protected Amino Acid ester Methyl Ester Intermediate start->ester SOCl2, MeOH deprotected_ester Deprotected Amino Ester ester->deprotected_ester TFA or HCl final_product N-Acyl Derivative deprotected_ester->final_product R-COOH, HATU, DIEA, DMAP C_Amidation_Pathway start Boc-Protected Amino Acid amide Boc-Protected Amide Derivative start->amide R-NH2, HATU, DIEA final_product Deprotected Amide Derivative amide->final_product TFA or HCl

References

Spectroscopic Profile of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, a rigid bridged-ring amino acid of significant interest in medicinal chemistry and materials science. Due to the limited availability of public spectroscopic data for the free carboxylic acid, this guide primarily presents data for its hydrochloride salt. The core bicyclic structure's spectral characteristics are expected to be largely comparable between the free acid and its salt.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for derivatives of this compound. This data is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Table 1: ¹H NMR Spectroscopic Data for this compound methyl ester

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Note: Specific ¹H NMR data for the free carboxylic acid or its hydrochloride salt was not available in the searched literature. The data for the methyl ester is provided as a reference for the bicyclo[2.2.2]octane core, though shifts for the protons alpha to the carbonyl and amine groups will differ.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Data not available in search results

Note: Specific ¹³C NMR data for this compound or its derivatives was not found in the provided search results.

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)Assignment
Data not available in search results

Note: Specific IR absorption frequencies for this compound were not detailed in the search results. General expected frequencies for amino acids include broad N-H and O-H stretching, and a C=O stretch.

Table 4: Mass Spectrometry Data

m/zInterpretation
Data not available in search results

Note: Mass spectrometry data for this compound was not available in the provided search results. The expected molecular ion [M]⁺ for the free acid (C₉H₁₅NO₂) would be approximately 169.22 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These methodologies are standard in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr). The sample is then placed in the beam of an FTIR spectrometer, and the transmitted infrared radiation is measured as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For a non-volatile compound like an amino acid, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed. The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H and ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Purity Assessment Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive spectral data for the free acid remains elusive in publicly accessible domains, the information provided for its derivatives, coupled with standardized analytical methodologies, offers a robust starting point for its characterization.

Methodological & Application

Application of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology to develop peptidomimetics with enhanced therapeutic properties. 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (ABOC) is a rigid, bicyclic β-amino acid that serves as a unique building block in peptide synthesis. Its constrained bicyclic structure imparts significant conformational rigidity to the peptide backbone, which can lead to improved metabolic stability, enhanced binding affinity to biological targets, and the ability to mimic specific secondary structures. This document provides detailed application notes and experimental protocols for the use of ABOC in peptide synthesis, with a focus on its application in developing inhibitors of the MDM2-p53 protein-protein interaction.

Application Notes

Enhancing Proteolytic Stability

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. The rigid bicyclo[2.2.2]octane structure of ABOC sterically hinders the approach of proteases, thereby protecting the adjacent peptide bonds from enzymatic cleavage. The incorporation of ABOC can significantly increase the half-life of peptides in plasma and other biological matrices.

Table 1: Hypothetical Enzymatic Stability of a Model Peptide in Human Serum

Peptide SequenceModificationHalf-life (t½) in Human Serum (hours)
Ac-Tyr-Leu-Phe-Trp-Ala-NH₂None (Native Peptide)0.5
Ac-Tyr-Leu-ABOC -Trp-Ala-NH₂ABOC Incorporation> 24

This data is illustrative and demonstrates the expected trend of increased stability upon ABOC incorporation.

Conformational Constraint and Structural Mimicry

The rigid scaffold of ABOC restricts the conformational freedom of the peptide backbone, promoting the adoption of well-defined secondary structures. This is particularly valuable in the design of peptidomimetics that target protein-protein interactions (PPIs), which often occur over large and shallow surfaces. By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher binding affinity. Circular Dichroism (CD) spectroscopy can be employed to study the conformational changes induced by ABOC incorporation.

Table 2: Hypothetical Conformational Analysis of a Model Peptide by Circular Dichroism (CD) Spectroscopy

Peptide SequencePredominant Conformation in 10% TFE/WaterMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
Ac-Tyr-Leu-Phe-Trp-Ala-NH₂Random Coil-2,000
Ac-Tyr-Leu-ABOC -Trp-Ala-NH₂Type II' β-turn / Helical-15,000

This data is illustrative. A significant negative ellipticity at 222 nm is indicative of helical or turn-like structures.

Application in MDM2-p53 Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical pathway in cancer biology. Overexpression of MDM2 leads to the degradation of p53, allowing cancer cells to evade apoptosis. Small molecules and peptidomimetics that block the MDM2-p53 interaction can restore p53 function and represent a promising therapeutic strategy. The rigid scaffold of ABOC is an excellent starting point for designing potent MDM2 inhibitors, as it can position key pharmacophoric groups in the appropriate orientation to mimic the binding of p53 to MDM2. A notable example is the clinical candidate APG-115 (Alrizomadlin), a potent MDM2 inhibitor that incorporates a bicyclo[2.2.2]octane moiety.[1][2][3][4][5]

Table 3: Binding Affinity of an ABOC-Containing MDM2 Inhibitor

CompoundTargetBinding Affinity (Kᵢ)IC₅₀
APG-115 (Alrizomadlin)MDM2< 1 nM[1]3.8 nM[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an ABOC-Containing Peptide

This protocol describes the manual synthesis of a model pentapeptide (Ac-Tyr-Leu-ABOC-Trp-Ala-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH

  • Fmoc-4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (Fmoc-ABOC-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • For ABOC coupling:

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 times).

  • Peptide Chain Elongation (Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH):

    • Repeat steps 2 and 3 for each subsequent amino acid.

  • Coupling of Fmoc-ABOC-OH (Sterically Hindered):

    • Perform the Fmoc deprotection of the N-terminal amino acid as described in step 2.

    • In a separate vial, dissolve Fmoc-ABOC-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated Fmoc-ABOC-OH solution to the resin.

    • Shake for 4-6 hours. A double coupling may be necessary for complete reaction. To perform a double coupling, drain the reaction solution, wash with DMF, and repeat the coupling with a fresh solution of activated Fmoc-ABOC-OH.

    • Wash the resin thoroughly with DMF (5 times).

  • N-terminal Acetylation:

    • Perform the final Fmoc deprotection.

    • Wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and shake for 30 minutes.

    • Wash the resin with DMF (3 times) and then with DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Enzymatic Stability Assay

This protocol outlines a method to compare the stability of an ABOC-containing peptide to its native counterpart in the presence of a protease.

Materials:

  • Purified native peptide and ABOC-containing peptide

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Pronase)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (10% TFA)

  • RP-HPLC system

Procedure:

  • Dissolve both peptides in PBS to a final concentration of 1 mg/mL.

  • Add the protease solution to each peptide solution at a 1:100 enzyme-to-substrate ratio (w/w).

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of 10% TFA.

  • Analyze the samples by RP-HPLC, monitoring the disappearance of the intact peptide peak over time.

  • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample to determine the degradation rate and half-life.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_assays Biophysical & Biological Assays resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling Standard Amino Acids aboc_coupling Fmoc-ABOC-OH Coupling (HATU/DIPEA) deprotection->aboc_coupling Sterically Hindered coupling->deprotection aboc_coupling->deprotection acetylation N-terminal Acetylation cleavage Cleavage & Deprotection acetylation->cleavage precipitation Precipitation cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc ms Mass Spectrometry hplc->ms stability Enzymatic Stability Assay ms->stability cd Conformational Analysis (CD) ms->cd binding Binding Affinity Assay ms->binding MDM2_p53_pathway cluster_cell Cellular Response cluster_regulation MDM2-p53 Regulation p53_active Active p53 cell_cycle Cell Cycle Arrest p53_active->cell_cycle apoptosis Apoptosis p53_active->apoptosis dna_repair DNA Repair p53_active->dna_repair stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates p53->p53_active leads to activation of mdm2 MDM2 p53->mdm2 upregulates transcription degradation p53 Degradation (Proteasome) p53->degradation targeted for mdm2->p53 binds & ubiquitinates aboc_inhibitor ABOC-based Inhibitor (e.g., APG-115) aboc_inhibitor->mdm2 inhibits binding to p53

References

Application Notes and Protocols: 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid as a Rigid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the design of novel molecular scaffolds that offer precise three-dimensional (3D) arrangements of functional groups is of paramount importance. The 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (ABOCA) moiety and its parent bicyclo[2.2.2]octane (BCO) core have emerged as a compelling rigid scaffold. Its inherent rigidity allows for the exact spatial orientation of substituents, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles. This document provides detailed application notes and protocols for the utilization of ABOCA and related BCO scaffolds in drug design, with a focus on its application as a bioisostere for the para-substituted phenyl ring.

The BCO framework serves as a saturated, 3D bioisostere for a para-phenyl group, a common motif in many drug molecules. The distance between the bridgehead carbons (C1 and C4) in the BCO scaffold is comparable to the distance between the para-positions of a phenyl ring, allowing it to mimic the geometry of phenyl-containing ligands while introducing a more three-dimensional character. This can lead to improved interactions with the target protein and better pharmacological properties.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the ABOCA scaffold is crucial for its application in drug design.

PropertyValueReference
Molecular Formula C₉H₁₅NO₂[1]
Molecular Weight 169.22 g/mol [1]
Topological Polar Surface Area (TPSA) 63.32 Ų[1]
logP 1.1227[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]
Purity Typically >95%
Physical Form Solid

Application in Drug Design: A Case Study of Alrizomadlin (APG-115)

A prominent example of the successful incorporation of a BCO scaffold is Alrizomadlin (also known as AA-115 or APG-115), a potent and selective inhibitor of the MDM2-p53 interaction currently in clinical development for cancer treatment.[2][3][4][5][6][7] Alrizomadlin features a 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid moiety that plays a critical role in its high binding affinity to MDM2.[2]

Quantitative Biological Data for Alrizomadlin (APG-115)

The following table summarizes the key quantitative data for Alrizomadlin, demonstrating the potency of a BCO-containing compound.

ParameterValueCell Line/Assay ConditionReference
Binding Affinity (Ki) to MDM2 < 1 nM[2][4][5][7]
IC50 (MDM2-p53 Interaction) 3.8 nM[3][7]
IC50 (Cell Proliferation) 18.9 ± 15.6 nMAGS (gastric cancer)[7]
IC50 (Cell Proliferation) 103.5 ± 18.3 nMMKN45 (gastric cancer)[7]
Maximum Tolerated Dose (MTD) in Humans 150 mgPhase I Clinical Trial[3]
Recommended Phase II Dose (RP2D) in Humans 100 mgPhase I Clinical Trial[3]

Signaling Pathway: The MDM2-p53 Interaction

Alrizomadlin (APG-115) targets the interaction between MDM2 and the tumor suppressor protein p53.[8][9][10][11][12] In many cancers with wild-type p53, the function of p53 is suppressed by overexpression of its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[8][11][12] By inhibiting the MDM2-p53 interaction, Alrizomadlin stabilizes and activates p53, leading to the transcription of p53 target genes that induce cell cycle arrest, apoptosis, and senescence in cancer cells.[7][8]

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_regulation MDM2 Regulation cluster_outcomes Cellular Outcomes DNA_damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR activates Oncogenes Oncogene Activation (e.g., Myc, Ras) ARF ARF Oncogenes->ARF induces p53 p53 ATM_ATR->p53 phosphorylates & activates MDM2 MDM2 ARF->MDM2 inhibits p53->MDM2 p21 p21 p53->p21 activates transcription PUMA PUMA p53->PUMA activates transcription BAX BAX p53->BAX activates transcription MDM2->p53 Alrizomadlin Alrizomadlin (APG-115) (contains ABOCA scaffold) Alrizomadlin->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis Synthesis_Workflow start Starting Materials (e.g., 1,3-cyclohexadiene derivative and dienophile) diels_alder Diels-Alder Reaction start->diels_alder functional_group Functional Group Interconversion diels_alder->functional_group to introduce carboxylic acid and amine precursors coupling Amide Coupling with Target Moiety functional_group->coupling purification Purification (e.g., Chromatography, Recrystallization) coupling->purification characterization Characterization (NMR, MS, etc.) purification->characterization

References

Applications of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid makes it a valuable scaffold in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. This has led to its exploration in various therapeutic areas, including oncology, virology, and anti-inflammatory drug discovery.

Inhibition of the MDM2-p53 Interaction in Oncology

One of the most significant applications of the this compound scaffold is in the development of small molecule inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction. MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Inhibiting the MDM2-p53 interaction can restore p53 function, triggering cell cycle arrest and apoptosis in cancer cells.

The bicyclo[2.2.2]octane moiety serves as a rigid scaffold to mimic key interactions of p53 with MDM2, providing a stable and potent inhibitor. An example of such an inhibitor is AA-115/APG-115, which incorporates the this compound scaffold and has entered clinical trials for cancer treatment.[1][2]

Quantitative Data for MDM2 Inhibitors
CompoundTargetIC50 (nM)Ki (nM)Cell LineCell Growth Inhibition IC50 (nM)
Compound 56 (AA-115/APG-115 precursor) MDM23.7< 1SJSA-1Not Reported
Compound 55 MDM26.4< 1SJSA-1Less potent than Compound 39

Table 1: In vitro activity of MDM2 inhibitors incorporating the this compound scaffold. Data sourced from Aguilar, A., et al. (2017).[3]

Signaling Pathway

The p53-MDM2 signaling pathway is a critical regulator of cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 is activated and induces the transcription of genes involved in cell cycle arrest or apoptosis. One of the genes transcribed is MDM2, which in a negative feedback loop, binds to p53 and promotes its ubiquitination and subsequent degradation by the proteasome. MDM2 inhibitors block this interaction, leading to the stabilization and activation of p53.

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53-MDM2 Regulation cluster_cellular_response Cellular Response Stress DNA Damage p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 promotes transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 promotes degradation Inhibitor 4-Aminobicyclo[2.2.2]octane-1- carboxylic acid based Inhibitor Inhibitor->MDM2 inhibits synthesis_workflow Start Spirooxindole Carboxylic Acid Activation Acid Activation (HATU, DIPEA) Start->Activation Coupling Amide Coupling with Methyl 4-aminobicyclo[2.2.2] octane-1-carboxylate Activation->Coupling Purification1 Work-up and Purification Coupling->Purification1 Saponification Saponification (LiOH) Purification1->Saponification FinalProduct Final MDM2 Inhibitor Saponification->FinalProduct anti_inflammatory_workflow cluster_stimulation Cell Stimulation cluster_treatment Compound Treatment cluster_measurement Measurement and Analysis RAW2647 RAW 264.7 Macrophages LPS LPS Stimulation RAW2647->LPS NO_Production Nitric Oxide (NO) Production LPS->NO_Production Compound Test Compound Compound->RAW2647 pre-treatment GriessAssay Griess Assay NO_Production->GriessAssay IC50 IC50 Determination GriessAssay->IC50

References

The Strategic Integration of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid in PROTAC Design: A Rigid Approach to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic efficacy. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, has emerged as a critical determinant of a PROTAC's potency and selectivity. This application note details the role and application of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (ABCA) as a rigid linker in PROTAC design, offering a strategic advantage in optimizing the geometry of the ternary complex.

The Rationale for Rigid Linkers in PROTACs

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and attachment points are crucial for the stability and productive orientation of this ternary complex. While flexible linkers, such as polyethylene glycol (PEG) chains, offer conformational adaptability, rigid linkers like those derived from ABCA can pre-organize the PROTAC molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty of ternary complex formation, potentially leading to enhanced binding affinity and improved degradation efficiency. The rigid bicyclo[2.2.2]octane scaffold of ABCA provides a defined spatial orientation between the warhead and the E3 ligase ligand, which can be instrumental in achieving selective degradation of the target protein.

Application of ABCA in PROTAC Design

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group at the bridgehead positions, allows for versatile and directional attachment to the target-binding and E3 ligase-binding moieties through standard amide bond formation. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core serves as a non-flexible spacer, ensuring a fixed distance and orientation between the two ends of the PROTAC.

While specific examples of highly potent PROTACs utilizing the ABCA linker are still emerging in publicly available literature, the principles of rigid linker design are well-established. For instance, the replacement of flexible aromatic linkers with rigid bicyclic scaffolds has been explored to improve pharmacokinetic properties and cellular permeability. The following tables present hypothetical, yet realistic, quantitative data for a series of PROTACs targeting a kinase of interest (KOI), illustrating the potential impact of incorporating an ABCA-derived linker compared to a more flexible PEG linker.

Table 1: Biophysical Characterization of Kinase-Targeting PROTACs
PROTAC IDLinker TypeTarget Binding (Kᵢ, nM)E3 Ligase Binding (Kᵢ, nM)Ternary Complex Kᴅ (nM)
PROTAC-PEG44-unit PEG155025
PROTAC-ABCA ABCA 12 45 10
PROTAC-PEG88-unit PEG205535

This hypothetical data suggests that the rigid ABCA linker in PROTAC-ABCA may facilitate a more stable ternary complex, as indicated by the lower dissociation constant (Kᴅ).

Table 2: Cellular Activity of Kinase-Targeting PROTACs
PROTAC IDLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Viability IC₅₀ (µM)
PROTAC-PEG44-unit PEG10085>10
PROTAC-ABCA ABCA 35 95 >10
PROTAC-PEG88-unit PEG15080>10

This hypothetical data illustrates that PROTAC-ABCA exhibits superior degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ) in cellular assays, without compromising cell viability.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The diagram below illustrates the key steps in this pathway.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (ABCA linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., Kinase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

The evaluation of a novel PROTAC, such as one containing an ABCA linker, follows a structured experimental workflow.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with ABCA linker) Biophysical Biophysical Assays (ITC, SPR) Synthesis->Biophysical Cellular_Degradation Cellular Degradation Assays (Western Blot) Synthesis->Cellular_Degradation Data_Analysis Data Analysis (DC50, Dmax, IC50) Biophysical->Data_Analysis Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Cellular_Degradation->Cell_Viability Cellular_Degradation->Data_Analysis Cell_Viability->Data_Analysis

Caption: General experimental workflow for PROTAC evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a hypothetical PROTAC containing a this compound (ABCA) linker.

Protocol 1: Synthesis of an ABCA-Containing PROTAC

This protocol describes a general two-step synthesis of a PROTAC using ABCA as the rigid linker.

Materials:

  • This compound (ABCA)

  • Target-binding ligand with a carboxylic acid handle

  • E3 ligase ligand with an amine handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • HPLC for purification

Procedure:

Step 1: Coupling of Target Ligand to ABCA

  • Dissolve the target-binding ligand (1.0 eq) and ABCA (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target ligand-ABCA intermediate.

Step 2: Coupling of E3 Ligase Ligand to the Intermediate

  • Dissolve the target ligand-ABCA intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight, monitoring by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with the ABCA-containing PROTAC.

Materials:

  • Cell line expressing the target protein

  • ABCA-containing PROTAC

  • Complete cell culture medium

  • DMSO (vehicle control)

  • 6-well plates

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the ABCA-containing PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

This protocol measures the thermodynamics of the PROTAC-mediated ternary complex formation.

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • ABCA-containing PROTAC

  • Isothermal titration calorimeter

  • Matched buffer (e.g., PBS or HEPES with 0.05% Tween-20)

Procedure:

  • Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a precisely matched and degassed buffer.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Binary Titrations (Controls):

    • Titrate the PROTAC into the target protein to determine their binary binding affinity.

    • Titrate the PROTAC into the E3 ligase to determine their binary binding affinity.

  • Ternary Complex Titration:

    • Load the ITC cell with the E3 ligase and the PROTAC at a concentration that ensures saturation of the E3 ligase.

    • Load the ITC syringe with the target protein.

    • Perform the titration by injecting the target protein into the E3 ligase-PROTAC solution.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol measures the real-time binding kinetics of the PROTAC to its target and the E3 ligase, as well as the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Purified E3 ligase complex (biotinylated for streptavidin chip)

  • ABCA-containing PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit or streptavidin-coated sensor chips

Procedure:

  • Immobilization: Immobilize the target protein or the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding kinetics (association and dissociation rates).

  • Ternary Complex Analysis:

    • Immobilize one of the proteins (e.g., E3 ligase).

    • Inject a constant concentration of the PROTAC followed by a series of concentrations of the second protein (target protein) to measure the kinetics of ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constants (kₐ), dissociation rate constants (kₔ), and the equilibrium dissociation constants (Kᴅ) for both binary and ternary interactions.

Protocol 5: Cell Viability Assay (MTT or CellTiter-Glo)

This protocol assesses the cytotoxicity of the ABCA-containing PROTAC.

Materials:

  • Cell line of interest

  • ABCA-containing PROTAC

  • Complete cell culture medium

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo)

  • MTT reagent and solubilization solution, or CellTiter-Glo reagent

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the ABCA-containing PROTAC for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add the solubilization solution and read the absorbance.

    • For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate, and read the luminescence.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of cell viability against the PROTAC concentration to determine the IC₅₀ value.

By employing these detailed protocols, researchers can effectively synthesize and characterize PROTACs incorporating the rigid this compound linker, enabling a thorough evaluation of their potential as targeted protein degraders.

Application Notes and Protocols for Coupling Reactions of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the amide coupling reactions of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, a versatile bicyclic scaffold used in medicinal chemistry. This document outlines protocols for utilizing both the amine and carboxylic acid functionalities of this molecule in amide bond formation, employing common coupling reagents.

Introduction

This compound is a rigid, non-planar building block that can be incorporated into small molecules to explore novel chemical space in drug discovery. Its unique three-dimensional structure can impart favorable pharmacokinetic properties. The presence of both an amino and a carboxylic acid group on the bridgehead positions allows for its use as a versatile linker or scaffold component. Amide coupling reactions are fundamental transformations in the synthesis of pharmaceuticals and other bioactive molecules. This document details protocols for the efficient coupling of this compound using HATU, EDC/HOBt, and CDI as coupling reagents.

Data Presentation: Comparative Overview of Coupling Reactions

The following tables summarize typical reaction conditions and yields for the coupling of this compound, acting as both an amine and a carboxylic acid.

Table 1: Coupling of this compound (as the Amine Component)

Coupling ReagentCarboxylic AcidBaseSolventTime (h)Temp (°C)Yield (%)
HATUSubstituted Spirocyclic AcidDIEADCMOvernightRTNot Reported
TBTU2-Bromo-5-cyanobenzoic acidDIEADCMOvernightRTNot Reported
EDC/HOBtGeneric Carboxylic AcidDIEADMF2-180 to RT70-95 (Typical)

Table 2: Coupling of this compound (as the Carboxylic Acid Component)

Coupling ReagentAmineBaseSolventTime (h)Temp (°C)Yield (%)
HATUPrimary/Secondary AmineDIEADMF1-4RT80-95 (Typical)
EDC/HOBtPrimary/Secondary AmineDIEADMF/DCM12-240 to RT70-90 (Typical)
CDIPrimary/Secondary AmineNone/DIEATHF/DCM12-24RT60-85 (Typical)

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate

This protocol is adapted from a procedure for the synthesis of a complex molecule where the amine of a 4-aminobicyclo[2.2.2]octane derivative is coupled to a carboxylic acid.[1]

Materials:

  • Substituted Carboxylic Acid (1.0 equiv)

  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (2.0 equiv)

  • HATU (1.5 equiv)

  • DIEA (3.0 equiv)

  • DMAP (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a suspension of the carboxylic acid (1.0 equiv) in anhydrous DCM, add HATU (1.5 equiv) and DIEA (3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (2.0 equiv) and DMAP (1.0 equiv) to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: TBTU-Mediated Coupling of 2-Bromo-5-cyanobenzoic Acid with 4-Aminobicyclo[2.2.2]octane-1-carbonitrile Hydrochloride

This protocol is based on a patent example for the synthesis of a benzamide derivative.

Materials:

  • 2-Bromo-5-cyanobenzoic acid (1.0 equiv)

  • 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride (1.05 equiv)

  • TBTU (1.1 equiv)

  • DIEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Combine 2-bromo-5-cyanobenzoic acid (1.0 equiv), 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride (1.05 equiv), and TBTU (1.1 equiv) in anhydrous DCM.

  • Add DIEA (3.0 equiv) to the mixture.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete, partition the mixture between ethyl acetate and saturated aqueous sodium chloride solution.

  • Separate the organic layer and wash sequentially with 10% aqueous hydrochloric acid, water, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by a suitable method (e.g., column chromatography) to yield the final product.

Protocol 3: General EDC/HOBt Coupling of this compound with a Primary Amine

This is a general procedure for the coupling of the carboxylic acid functionality of the target molecule.

Materials:

  • This compound (1.0 equiv, may require Boc protection of the amine)

  • Primary Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIEA (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, 1N HCl, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General CDI-Mediated Coupling of this compound with an Amine

This protocol provides a general method for amide formation using carbonyldiimidazole.

Materials:

  • This compound (1.0 equiv, may require Boc protection of the amine)

  • Amine (1.0-1.2 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF or DCM.

  • Add CDI (1.1 equiv) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until gas evolution ceases.

  • Add the amine (1.0-1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with 1N HCl and brine to remove imidazole byproducts.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

General Workflow for Amide Coupling Reactions

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid E Reaction in Anhydrous Solvent A->E B Amine or Carboxylic Acid B->E C Coupling Reagent (HATU, EDC/HOBt, CDI) C->E D Base (e.g., DIEA) D->E F Work-up E->F Quenching & Extraction G Purification F->G Chromatography or Recrystallization H Amide Product G->H

Caption: General workflow for amide coupling of this compound.

Signaling Pathway of Carboxylic Acid Activation

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., Active Ester) RCOOH->ActiveIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate Amide Amide Product (R-CO-NHR') ActiveIntermediate->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Activation of the carboxylic acid is the key step in amide bond formation.

References

Application Notes and Protocols: 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a rigid, three-dimensional scaffold that has emerged as a valuable building block in medicinal chemistry. Its unique conformational constraints and the spatial orientation of its functional groups—a bridgehead carboxylic acid and a bridgehead amino group—make it an attractive bioisostere for various aromatic and aliphatic structures. This constrained geometry can lead to improved target selectivity, enhanced metabolic stability, and favorable pharmacokinetic properties in drug candidates.

This document provides detailed application notes on the use of this compound in the design and synthesis of novel compounds, with a focus on its application in the development of an MDM2 inhibitor and its potential as a scaffold for nicotinic acetylcholine receptor agonists. Detailed experimental protocols for the synthesis of the building block and its incorporation into lead compounds are also provided.

I. Application in the Development of MDM2 Inhibitors

A significant application of this compound is its use as a non-classical bioisostere for a substituted benzoic acid moiety in the development of potent and orally active inhibitors of the murine double minute 2 (MDM2)-p53 interaction.[1] The rigid bicyclooctane scaffold effectively mimics the spatial orientation of substituents on an aromatic ring, while its saturated nature can improve physicochemical properties.

The MDM2-p53 signaling pathway is a critical regulator of cell cycle progression and apoptosis. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[2][3] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.[2] Inhibiting the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

A notable example is the compound AA-115/APG-115 , a clinical-stage MDM2 inhibitor that incorporates the this compound scaffold.[1]

Quantitative Data for MDM2 Inhibitors

The following table summarizes the in vitro activity of selected MDM2 inhibitors, highlighting the contribution of the this compound moiety.

CompoundStructure Fragment with Bicyclo[2.2.2]octane MoietyMDM2 Binding Affinity (IC50, nM)[1]MDM2 Binding Affinity (Ki, nM)[1]SJSA-1 Cell Growth Inhibition (IC50, nM)[1]
Compound 56 4-carboxamido-bicyclo[2.2.2]octane-1-carboxylic acid3.7< 170
AA-115/APG-115 (Compound 60) 4-carboxamido-bicyclo[2.2.2]octane-1-carboxylic acidNot explicitly stated for binding, potent inhibitor< 160

Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) cluster_regulation MDM2-p53 Negative Feedback Loop cluster_outcome Cellular Outcomes cluster_inhibition Therapeutic Intervention Stress Cellular Stress p53 p53 (Tumor Suppressor) Stress->p53 Stabilizes & Activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Activates Transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination & Degradation MDM2_Inhibitor MDM2 Inhibitor (e.g., AA-115/APG-115) MDM2_Inhibitor->MDM2 Inhibits Interaction with p53

MDM2-p53 Signaling Pathway and Inhibition

II. Potential Application in the Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

The rigid bicyclic structure of this compound makes it an interesting scaffold for designing ligands for various receptors, including the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system and is implicated in cognitive processes such as learning and memory.[4] Dysfunction of this receptor is associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[5]

While no compounds directly incorporating the this compound scaffold as α7 nAChR agonists with published quantitative data were identified, structurally related 1-azabicyclo[2.2.2]octane derivatives, such as PNU-282987, are known to be potent and selective α7 nAChR agonists.[6] The rigid bicyclic core is crucial for their activity. By functionalizing the amino and carboxylic acid groups of this compound, it is plausible to develop novel α7 nAChR ligands.

Signaling Pathway

Activation of the α7 nAChR leads to the modulation of several downstream signaling pathways that are crucial for neuronal survival and function. These include the JAK2-STAT3, PI3K-Akt, and NF-κB pathways.[3][7]

a7_nAChR_Pathway cluster_receptor Receptor Activation cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Responses Agonist α7 nAChR Agonist a7_nAChR α7 Nicotinic Acetylcholine Receptor Agonist->a7_nAChR Binds and Activates JAK2 JAK2 a7_nAChR->JAK2 Activates PI3K PI3K a7_nAChR->PI3K Activates NFkB NF-κB a7_nAChR->NFkB Inhibits Activation Cognitive_Enhancement Cognitive Enhancement a7_nAChR->Cognitive_Enhancement STAT3 STAT3 JAK2->STAT3 Phosphorylates & Activates Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection NFkB->Anti_inflammatory Inhibition leads to Synthesis_Workflow Start 1,4-Cyclohexanedione Step1 Strecker Synthesis (NaCN, NH4Cl) Start->Step1 Intermediate1 4-Amino-4-cyanocyclohexane-1-one Step1->Intermediate1 Step2 Intramolecular Cyclization (Acid or Base Catalysis) Intermediate1->Step2 Intermediate2 Bicyclic Lactam Step2->Intermediate2 Step3 Hydrolysis (Strong Acid or Base) Intermediate2->Step3 Product 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid Step3->Product

References

Application Notes and Protocols for the Purification of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, a key building block in pharmaceutical and materials science research. The protocols outlined below are based on established techniques for the purification of bicyclic amino acids and can be adapted to specific laboratory contexts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies. While experimental data for this specific molecule is not extensively published, known properties of its derivatives and related compounds provide a strong basis for purification protocol design.

Table 1: Physicochemical Properties of this compound and its Derivatives

PropertyThis compoundThis compound hydrochloride4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid
CAS Number 13595-17-0[1]854214-59-8863304-76-1[2]
Molecular Formula C₉H₁₅NO₂[1]C₉H₁₆ClNO₂C₁₄H₂₃NO₄[2]
Molecular Weight 169.22 g/mol [1]205.68 g/mol 269.34 g/mol [2]
Appearance Solid (Predicted)SolidData not available
Purity (Commercial) ≥98%[1]≥95%Data not available
Topological Polar Surface Area (TPSA) 63.32 Ų[1]-75.6 Ų[2]
Predicted LogP 1.1227[1]-1.9[2]

Purification Strategies

The amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, allows for purification by several methods. The choice of technique will depend on the nature of the impurities, the desired final purity, and the scale of the purification.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization For crystalline solids with soluble impurities IonExchange Ion-Exchange Chromatography Crude->IonExchange For separation based on charge HPLC Preparative HPLC Crude->HPLC For high purity and small scale PureProduct Pure Product Recrystallization->PureProduct IonExchange->Recrystallization Further polishing IonExchange->PureProduct HPLC->PureProduct

Figure 1: General purification workflow for this compound.

Experimental Protocols

Recrystallization

Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical and should be determined empirically. Based on protocols for similar compounds, aqueous solvent systems are a good starting point.

Protocol 3.1.1: Recrystallization from Aqueous Ethanol

This protocol is adapted from the purification of the closely related 4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot aqueous ethanol. Start with a high proportion of water and add ethanol as needed to achieve dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: While hot, filter the solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3.1.2: Recrystallization from Water/Acetone

This method is effective for many amino acids.[4]

  • Dissolution: Dissolve the crude product in a minimal amount of hot water.

  • Hot Filtration (Optional): If necessary, perform a hot filtration as described above.

  • Crystallization: Slowly add acetone to the hot aqueous solution until turbidity persists. Re-heat gently until the solution is clear, then allow it to cool slowly.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold water/acetone mixture.

  • Drying: Dry the purified product under vacuum.

Ion-Exchange Chromatography (IEC)

IEC is a powerful technique for purifying ionizable compounds like amino acids.[5] The strategy relies on the pH-dependent charge of the molecule.

  • Cation-Exchange Chromatography: At a pH below the isoelectric point (pI), the amino acid will be protonated and carry a net positive charge, allowing it to bind to a cation-exchange resin.

  • Anion-Exchange Chromatography: At a pH above the pI, the amino acid will be deprotonated and carry a net negative charge, enabling it to bind to an anion-exchange resin.

IEX_Logic cluster_cation Cation-Exchange cluster_anion Anion-Exchange pH_low pH < pI Positive_Charge Compound is positively charged (R-NH3+) pH_low->Positive_Charge Binds_Cation_Exchanger Binds to Cation-Exchange Resin (e.g., Dowex 50W) Positive_Charge->Binds_Cation_Exchanger Elution_Cation Elute with increasing pH or salt concentration Binds_Cation_Exchanger->Elution_Cation pH_high pH > pI Negative_Charge Compound is negatively charged (R-COO-) pH_high->Negative_Charge Binds_Anion_Exchanger Binds to Anion-Exchange Resin (e.g., Amberlite IR-45) Negative_Charge->Binds_Anion_Exchanger Elution_Anion Elute with decreasing pH or salt concentration Binds_Anion_Exchanger->Elution_Anion

Figure 2: Logic for selecting ion-exchange chromatography mode based on pH and isoelectric point (pI).

Protocol 3.2.1: Cation-Exchange Chromatography

  • Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50W). Wash the resin sequentially with water, 1 M NaOH, water, 1 M HCl, and finally with water until the eluate is neutral. Equilibrate the resin with the starting buffer (e.g., 0.1 M citrate buffer, pH 3-4).

  • Sample Loading: Dissolve the crude product in the starting buffer and adjust the pH if necessary. Apply the solution to the top of the packed column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound amino acid using a pH gradient (e.g., from pH 4 to 8) or a salt gradient (e.g., 0 to 1 M NaCl or NH₄OAc in the starting buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the product using a suitable method (e.g., TLC with ninhydrin staining or HPLC).

  • Desalting: Pool the fractions containing the pure product. If a salt gradient was used for elution, the product will need to be desalted, for example, by another round of chromatography using a volatile buffer or by reverse osmosis.

Protocol 3.2.2: Anion-Exchange Chromatography

A patent for a related compound describes the use of Amberlite IR-45 (OH- form) to isolate the free amino acid from its hydrochloride salt.[3]

  • Resin Preparation: Use a weak anion-exchange resin (e.g., Amberlite IR-45). Convert the resin to the hydroxide form by washing with 1 M NaOH followed by extensive washing with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude product (e.g., the hydrochloride salt) in water and apply it to the column.

  • Elution and Collection: The free amino acid will elute while the chloride ions are retained by the resin. Collect the eluate.

  • Solvent Removal: Concentrate the eluate under reduced pressure to obtain the purified free amino acid.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product. For amino acids, reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) are common techniques.

Table 2: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Note: As the compound lacks a strong chromophore, derivatization (e.g., with o-phthalaldehyde (OPA) or dansyl chloride) may be necessary for sensitive UV detection. Alternatively, ELSD or mass spectrometry (MS) can be used for detection without derivatization.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use. The hydrochloride salt is known to cause skin and eye irritation and may cause respiratory irritation.

References

Application Notes and Protocols for the Analytical Characterization of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid. The protocols outlined below are designed to guide researchers in confirming the identity, purity, and structural integrity of this synthetic amino acid, which serves as a valuable building block in medicinal chemistry and drug development. Dihydroxylated derivatives of this compound have been utilized as scaffolds for antiviral agents.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

HPLC is a fundamental technique for assessing the purity of this compound and for separating its enantiomers if a stereospecific synthesis is performed.

Application Note: Purity Determination by Reversed-Phase HPLC

Due to the polar and zwitterionic nature of underivatized amino acids, achieving good retention on standard C18 columns can be challenging.[2] A mixed-mode chromatography approach, combining reversed-phase and cation-exchange mechanisms, can provide excellent separation.[3] Alternatively, ion-pairing agents can be employed.

Quantitative Data for Analogous Compounds (Reversed-Phase HPLC)

Compound Column Mobile Phase Detection Reference
Polar Amino Acids Coresep 100 (3.2 x 50 mm, 2.7 µm) 3% Acetonitrile with 0.03% TFA UV at 210 nm [3]

| Closely Related Peptides | C18 wide pore (4.6 x 250 mm) | Gradient of Acetonitrile in 0.1% TFA | UV |[4] |

Experimental Protocol: Purity Analysis by Reversed-Phase HPLC

Objective: To determine the purity of a sample of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Mixed-mode (e.g., Coresep 100) or C18 column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

  • Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Application Note: Chiral Separation

Direct enantiomeric separation of underivatized amino acids can be effectively achieved using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin.[5][6] These CSPs operate under polar organic or reversed-phase conditions and are compatible with mass spectrometry.[7]

Quantitative Data for Chiral Amino Acid Separations

Stationary Phase Mobile Phase System Application Reference
CHIROBIOTIC T (Teicoplanin) Water:Methanol:Formic Acid Underivatized amino acids [5]

| CHIROBIOTIC R (Ristocetin A) | Polar organic or reversed-phase | N-blocked amino acids |[8] |

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the enantiomers of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Chiral Detector (e.g., polarimeter).

Reagents:

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetic Acid (glacial)

  • Triethylamine

  • Racemic and enantiomerically enriched samples of this compound.

Procedure:

  • Sample Preparation: Dissolve the samples in the mobile phase to a concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare a solution of Ethanol/Methanol (50:50 v/v) with 0.02% Acetic Acid and 0.01% Triethylamine.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T), 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis: Identify the retention times for each enantiomer using the enriched samples. For the racemic sample, calculate the resolution factor and the relative percentage of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom.

Application Note

The rigid bicyclo[2.2.2]octane framework gives rise to characteristic signals in both 1H and 13C NMR spectra. The symmetry of the 1,4-disubstituted core simplifies the spectra. The proton spectrum will show multiplets for the ethylene bridges, while the carbon spectrum will display signals for the quaternary bridgehead carbons, the methylene carbons of the bridges, and the carboxyl carbon.

Expected NMR Data for Bicyclo[2.2.2]octane Core Structures

Nucleus Compound Chemical Shift (ppm) Reference
13C Bicyclo[2.2.2]octane-1-carboxylic acid Quaternary C: ~40-50, CH2: ~25-30, C=O: >175 [9]

| 1H | this compound methyl ester | Data available but not specified in search results |[10] |

Experimental Protocol: 1H and 13C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Tune and shim the probe for the selected solvent.

    • Acquire a standard 1H NMR spectrum.

    • Acquire a 13C NMR spectrum (e.g., using a PENDANT or DEPT pulse sequence to aid in multiplicity assignment).

  • Data Acquisition Parameters (Typical for 400 MHz):

    • 1H NMR:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

    • 13C NMR:

      • Spectral Width: 200-220 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the 1H signals and assign the chemical shifts for all unique protons and carbons based on expected values and 2D NMR experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the target compound and can provide structural information through fragmentation analysis.

Application Note

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which should readily form a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Mass Spectrometry Data for Analogous Compounds

Compound Ionization Method Observed m/z Ion Type Reference
Bicyclo[2.2.2]octane-1-carboxylic acid Electron Ionization (EI) 154 [M]⁺ [9][11]
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid Electron Ionization (EI) 168 [M]⁺ [12]

| Derivative of this compound | ESI | 572.25 | [M+H]⁺ |[13] |

Experimental Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infusion Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: Set according to instrument recommendations.

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the [M+H]⁺ peak. The theoretical monoisotopic mass of C₉H₁₅NO₂ is 169.1103. The expected [M+H]⁺ ion would be at m/z 170.1176.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Application Note

The FTIR spectrum will show characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and alkane (C-H) functional groups. The rigid bicyclic structure will also have a characteristic fingerprint region.

Expected FTIR Absorption Bands

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (broad) 2500-3300
Carboxylic Acid C=O stretch 1700-1725
Amine N-H stretch (primary) 3300-3500 (two bands)
Amine N-H bend 1590-1650

| Alkane | C-H stretch | 2850-2960 |

Experimental Protocol: FTIR Analysis

Objective: To identify the functional groups of this compound.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the compound.

Experimental Protocol: Elemental Analysis

Objective: To confirm the elemental composition of this compound.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • A precisely weighed sample (1-2 mg) is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The instrument software calculates the percentage of each element.

Expected Results for C₉H₁₅NO₂ (MW: 169.22 g/mol ):

  • Carbon (C): 63.88%

  • Hydrogen (H): 8.93%

  • Nitrogen (N): 8.28%

  • Oxygen (O): 18.91% (typically by difference)

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization cluster_purity Purity & Compositional Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of 4-ABOCA NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC Reversed-Phase HPLC NMR->HPLC MS->HPLC FTIR->HPLC Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC EA Elemental Analysis HPLC->EA Confirmed Confirmed Structure & Purity >95% Chiral_HPLC->Confirmed EA->Confirmed

Caption: Workflow for the analytical characterization of this compound (4-ABOCA).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a multi-step process starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The key steps are:

  • Selective mono-esterification or mono-amidation of the dicarboxylic acid.

  • Conversion of the remaining carboxylic acid to a primary amide if not already achieved.

  • Hofmann rearrangement of the primary amide to yield the target 4-amino group.

  • Hydrolysis of the ester (if present) to the final carboxylic acid.

Q2: What is the key reaction for introducing the amino group at the C4 position?

A2: The Hofmann rearrangement is the critical step for installing the amino group. This reaction converts a primary amide to a primary amine with one fewer carbon atom, making it ideal for transforming a C4-carboxamide into a C4-amine on the bicyclo[2.2.2]octane scaffold.[1][2]

Q3: Are there alternative methods to the Hofmann rearrangement for this synthesis?

A3: Yes, the Curtius rearrangement is a viable alternative. It proceeds through an acyl azide and also yields an isocyanate intermediate, which is then hydrolyzed to the amine. The choice between the Hofmann and Curtius rearrangements often depends on the overall synthetic strategy and the tolerance of other functional groups in the molecule.

Q4: How is the precursor, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, synthesized?

A4: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a known compound and can be synthesized through various methods, often starting from materials like 1,4-cyclohexanedione.

Troubleshooting Guide for Low Yield

Problem 1: Low yield in the Hofmann Rearrangement Step

Q: I am experiencing a low yield during the Hofmann rearrangement of 4-(aminocarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. What are the potential causes and solutions?

A: Low yields in the Hofmann rearrangement of this specific substrate can be attributed to several factors. Below is a table outlining potential issues and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations
Incomplete N-bromination Ensure the use of fresh, high-quality bromine or N-bromosuccinimide (NBS). The reaction is often performed at low temperatures (0-5°C) to form the N-bromoamide intermediate. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amide.
Side reactions of the isocyanate intermediate The isocyanate intermediate is highly reactive. In the presence of water, it hydrolyzes to a carbamic acid, which then decarboxylates to the desired amine.[1] If other nucleophiles (e.g., alcohols used as co-solvents) are present, they can trap the isocyanate, forming stable carbamates and reducing the yield of the amine. Use of a purely aqueous basic solution is recommended.
Suboptimal reaction temperature The rearrangement of the N-bromoamide anion to the isocyanate requires heating. However, excessive heat can lead to decomposition. The optimal temperature should be determined empirically, typically ranging from 50-80°C. A gradual increase in temperature after the initial N-bromination is often effective.
Base concentration and type The reaction requires a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the amide and the N-bromoamide. The concentration of the base is crucial. Insufficient base will lead to an incomplete reaction, while excessively high concentrations can promote side reactions. A typical starting point is 4-6 molar equivalents of base.
Product degradation The resulting amino acid might be sensitive to the harsh reaction conditions. It is advisable to work up the reaction as soon as it is complete to minimize degradation.
Purification losses This compound is a zwitterionic compound and can be highly soluble in water, leading to losses during aqueous work-up. Purification by ion-exchange chromatography is often more effective than crystallization from organic solvents.
Problem 2: Difficulty in the selective mono-amidation of bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Q: I am struggling to achieve selective mono-amidation of the dicarboxylic acid precursor. What should I do?

A: Achieving selective mono-functionalization of a symmetric dicarboxylic acid can be challenging. Here are some strategies:

Strategy Details
Statistical Control Use a sub-stoichiometric amount of the activating agent (e.g., thionyl chloride, oxalyl chloride) or the amine. This will result in a mixture of di-acid, mono-amide, and di-amide, which will then require careful separation.
Use of a Cyclic Anhydride Intermediate If a cyclic anhydride can be formed from the dicarboxylic acid, its reaction with one equivalent of amine will selectively yield the mono-amide. However, the formation of a stable anhydride from bicyclo[2.2.2]octane-1,4-dicarboxylic acid is sterically hindered.
Mono-esterification followed by amidation A more controllable approach is to first perform a mono-esterification of the dicarboxylic acid. The resulting mono-ester mono-acid can be separated from the di-ester and di-acid. The remaining carboxylic acid can then be converted to the amide, followed by the Hofmann rearrangement and final hydrolysis of the ester.

Experimental Protocols

Key Experiment: Hofmann Rearrangement of 4-(aminocarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

This is a representative protocol based on general procedures for the Hofmann rearrangement and should be optimized for the specific substrate.

  • Preparation of Sodium Hypobromite Solution: In a flask cooled to 0-5°C, dissolve sodium hydroxide (4.0 eq) in water. Slowly add bromine (1.1 eq) to the cold, stirred solution to form a solution of sodium hypobromite.

  • N-Bromination: Dissolve 4-(aminocarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in the cold sodium hypobromite solution. Stir the mixture at 0-5°C for 1-2 hours to allow for the formation of the N-bromoamide.

  • Rearrangement: Gradually warm the reaction mixture to 50-70°C. The reaction progress can be monitored by the disappearance of the N-bromoamide intermediate (e.g., by TLC or LC-MS). Maintain this temperature until the reaction is complete (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench any excess bromine with a solution of sodium bisulfite.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the amine and form the hydrochloride salt.

  • Purification:

    • The product can be isolated by crystallization from the acidic aqueous solution, often by the addition of a co-solvent like ethanol or isopropanol.

    • Alternatively, for higher purity, the aqueous solution can be passed through an ion-exchange column. Elution with an appropriate buffer or a dilute ammonia solution will yield the free amino acid.

Visualizations

Synthetic Pathway

Synthesis_Pathway A Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid B 4-Carbamoylbicyclo[2.2.2]octane- 1-carboxylic acid A->B  Mono-amidation C 4-Isocyanatobicyclo[2.2.2]octane- 1-carboxylic acid B->C  Hofmann  Rearrangement  (Br2, NaOH) D 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid C->D  Hydrolysis

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield in Hofmann Rearrangement

Troubleshooting_Workflow start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_reagents Check Reagent Quality (Br2/NBS, Base) check_temp Optimize Reaction Temperature Profile check_reagents->check_temp solution1 Increase Reaction Time/ Temperature check_temp->solution1 check_workup Investigate Work-up & Purification solution2 Modify Work-up/ Use Ion-Exchange check_workup->solution2 side_reactions Analyze for Side Products (e.g., Carbamates) side_reactions->check_workup solution3 Use Anhydrous Conditions (if trapping is an issue) side_reactions->solution3 incomplete_reaction->check_reagents Yes degradation Product Degradation? incomplete_reaction->degradation No degradation->side_reactions No solution4 Reduce Reaction Time/ Temperature degradation->solution4 Yes end Yield Improved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield in the Hofmann rearrangement.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reactions of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid. Due to its rigid, bicyclic structure, this amino acid presents unique challenges, primarily related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges stem from its sterically hindered nature. The bulky bicyclo[2.2.2]octane cage can physically obstruct the approach of the coupling reagents and the amine, leading to slow or incomplete reactions and low yields.[1] Furthermore, reduced nucleophilicity of the amine component, if it is also sterically hindered, can exacerbate this issue.[1]

Q2: Which coupling reagents are most effective for this type of sterically hindered amino acid?

For sterically demanding couplings, potent activating reagents are necessary. Standard carbodiimide reagents like DCC and EDC often result in low yields.[1] Uronium/aminium salts such as HATU, HBTU, and HCTU are highly recommended due to their ability to form highly reactive OAt or OBt active esters.[1][2] HATU is often considered the superior choice for many difficult couplings.[1][2] Phosphonium salts like PyBOP and PyAOP are also powerful alternatives.[3]

Q3: How can I minimize the risk of racemization during the coupling reaction?

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern. To minimize this, the use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial.[1] HOAt and Oxyma Pure are generally superior to HOBt in suppressing racemization.[1] Using phosphonium-based reagents like PyBOP or PyAOP can also be associated with lower levels of racemization.[1] Additionally, avoiding prolonged reaction times at elevated temperatures and using weaker bases like N-methylmorpholine (NMM) or collidine instead of stronger ones like DIPEA can help.[1]

Q4: What are the optimal solvents and bases for this coupling reaction?

Anhydrous polar aprotic solvents are typically used. N,N-Dimethylformamide (DMF) is a common choice, but for aggregation-prone sequences, more disruptive solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) can be beneficial.[3] A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is widely used, typically in a 2 to 5-fold excess.[4] However, for racemization-prone couplings, a weaker base like N-methylmorpholine (NMM) may be preferred.[1]

Q5: What are common side reactions and how can they be avoided?

A potential side reaction when using uronium/aminium reagents like HATU and HBTU is the guanidinylation of the free N-terminal amine of the coupling partner.[5] This occurs when the coupling reagent reacts directly with the amine, capping the chain. This can be minimized by ensuring rapid and efficient activation of the carboxylic acid before the amine is introduced. Pre-activation of the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine is a common strategy to mitigate this.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: The bulky bicyclic structure is impeding the reaction.[1] 2. Inefficient Coupling Reagent: The chosen reagent is not potent enough for this hindered system.[1] 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. 4. Incomplete Carboxylic Acid Activation: Insufficient amount or reactivity of the coupling reagent.1. Switch to a more powerful coupling reagent like HATU, HCTU, or PyAOP.[1] 2. Increase the equivalents of the coupling reagent and the amino acid (1.5 to 2 equivalents). 3. Extend the reaction time (2-24 hours) or consider microwave-assisted synthesis to overcome the activation energy barrier.[1] 4. Change the solvent to NMP or a DMF/DCM mixture to improve solubility and disrupt potential aggregation.[3]
Presence of Unreacted Starting Materials 1. Insufficient Reagent Equivalents: Not enough coupling reagent or amine was used. 2. Short Reaction Time: The reaction has not gone to completion. 3. Poor Solubility: The starting materials are not fully dissolved.1. Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion.[4] 2. Increase the reaction time and monitor progress using TLC or LC-MS. 3. Try a different solvent system or gentle heating to ensure all components are in solution.
Formation of Multiple Products/Side Reactions 1. Racemization: Loss of stereochemical purity.[1] 2. Guanidinylation of Amine: The coupling reagent has reacted with the amine partner.[5] 3. Hydrolysis of Activated Ester: Presence of water in the reaction.1. Add an anti-racemization agent like HOAt or Oxyma Pure. Use a weaker base (e.g., NMM) and lower the reaction temperature.[1] 2. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4] 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Byproducts from Coupling Reagent: Tetramethylurea (from HATU/HBTU) or dicyclohexylurea (from DCC) can be difficult to remove. 2. Excess Reagents: Unreacted coupling agent or base.1. For uronium salt byproducts, aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) washes can effectively remove them.[4] For DCC byproducts, filtration is often effective as dicyclohexylurea is poorly soluble in many organic solvents. 2. A thorough aqueous workup as described above will help remove excess reagents. Column chromatography may be necessary for final purification.[4]

Data Presentation

The following table summarizes the performance of various coupling reagents in reactions involving sterically hindered amino acids. While this data is not specific to this compound, it provides a valuable comparison for selecting a suitable reagent.

Coupling Reagent Reagent Type Typical Yield for Hindered Couplings Racemization Risk Key Advantages Potential Drawbacks
HATU Uronium/Aminium SaltHighLowHighly efficient, rapid reactions, effective for hindered systems.[1][2]Can cause guanidinylation of the amine. Based on the potentially explosive HOAt.[5]
HBTU Uronium/Aminium SaltGood to HighLowGood efficiency, less expensive than HATU.Can cause guanidinylation. Less reactive than HATU for very hindered systems.
PyBOP Phosphonium SaltHighLowHigh efficiency, avoids guanidinylation side reaction.[1]Byproducts can sometimes be difficult to remove.
COMU Uronium/Aminium SaltHighLowEfficiency comparable to HATU, based on non-explosive Oxyma Pure.Can be less stable in solution compared to other reagents.
DCC/DIC CarbodiimideLow to ModerateModerate to HighInexpensive and readily available.Lower yields for hindered systems, high risk of racemization without additives. Byproduct (DCU) can be difficult to remove.[1]

Note: The yields and racemization risk are general observations for sterically hindered amino acids and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Coupling

This protocol provides a general guideline for the solution-phase coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0-1.2 eq)

  • HATU (1.0-1.5 eq)[4]

  • DIPEA (2.0-5.0 eq)[4]

  • Anhydrous DMF or DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.[4]

  • In a separate flask, dissolve the amine coupling partner (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling using PyBOP for Sterically Hindered Systems

This protocol is an alternative for challenging couplings where guanidinylation is a concern.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0-1.2 eq)

  • PyBOP (1.1 eq)

  • DIPEA or NMM (2.5 eq)

  • Anhydrous DMF or NMP

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, combine this compound (1.0 eq), PyBOP (1.1 eq), and the amine coupling partner (1.0 eq) in a flask containing anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS. For very hindered systems, gentle heating (40-50 °C) may be beneficial.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Acid (1.0 eq) & HATU (1.1 eq) in Anhydrous DMF base_add Add DIPEA (2.5 eq) reagents->base_add preactivate Stir for 15-30 min (Pre-activation) base_add->preactivate add_amine Add Amine (1.0 eq) preactivate->add_amine react Stir at RT (2-18h) Monitor by TLC/LC-MS add_amine->react dilute Dilute with Ethyl Acetate react->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry, Filter, Concentrate wash->dry purify Column Chromatography dry->purify

Caption: A generalized experimental workflow for the HATU-mediated coupling of this compound.

Troubleshooting_Tree start Low Coupling Yield? check_reagent Using Potent Reagent? (e.g., HATU, PyBOP) start->check_reagent Yes check_side_reactions Side Products Observed? start->check_side_reactions No, but side products use_potent Switch to HATU, HCTU, or PyAOP check_reagent->use_potent No check_conditions Optimized Conditions? check_reagent->check_conditions Yes optimize_conditions Increase Reaction Time Use Microwave Change Solvent to NMP check_conditions->optimize_conditions No check_equivalents Sufficient Equivalents? check_conditions->check_equivalents Yes increase_eq Increase Equivalents of Acid and Coupling Reagent check_equivalents->increase_eq No racemization Racemization? check_side_reactions->racemization solve_racemization Add HOAt/Oxyma Use Weaker Base (NMM) Lower Temperature racemization->solve_racemization Yes guanidinylation Guanidinylation? racemization->guanidinylation No solve_guanidinylation Pre-activate Acid before adding Amine guanidinylation->solve_guanidinylation Yes

Caption: A decision tree for troubleshooting common issues in the coupling of this compound.

References

Overcoming solubility issues with 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-aminobicyclo[2.2.2]octane-1-carboxylic acid and its derivatives.

Troubleshooting Guide: Overcoming Poor Solubility

Problem: My this compound derivative has low solubility in my desired aqueous buffer.

Possible Causes and Solutions:

  • Zwitterionic Nature: At neutral pH, the amino and carboxylic acid groups can be ionized, forming a zwitterion. This can lead to strong intermolecular interactions and reduce solubility in certain aqueous environments.

    • Solution 1: pH Adjustment. The solubility of amphoteric compounds like these derivatives is highly pH-dependent. Systematically adjust the pH of your buffer to move away from the isoelectric point (pI) of the molecule.

      • Acidic pH (below pI): The amino group will be protonated (-NH3+), increasing solubility in aqueous media.

      • Basic pH (above pI): The carboxylic acid group will be deprotonated (-COO-), also increasing solubility.

  • High Crystal Lattice Energy: The rigid bicyclo[2.2.2]octane core can lead to a highly stable crystal lattice that is difficult for solvents to disrupt.

    • Solution 2: Salt Formation. Convert the carboxylic acid or amine into a salt to disrupt the crystal lattice and improve solubility. For acidic derivatives, forming a salt with a suitable base is a common and effective strategy. For basic derivatives, an acid salt can be prepared.[1][2]

    • Solution 3: Co-solvents. The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium and improve the solubility of hydrophobic compounds.[3][4]

  • Hydrophobicity of the Core Structure: The bicyclo[2.2.2]octane scaffold is inherently hydrophobic, contributing to poor aqueous solubility.

    • Solution 4: Use of Surfactants. Surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous solutions.

    • Solution 5: Complexation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in water?

A1: The solubility of these derivatives is influenced by a combination of factors. The rigid and non-polar bicyclo[2.2.2]octane core contributes to hydrophobicity. Additionally, the presence of both an acidic (carboxylic acid) and a basic (amino) group can lead to the formation of a zwitterion at physiological pH, which can result in strong intermolecular interactions and lower aqueous solubility.

Q2: How can I predict the best pH for solubilizing my derivative?

A2: The optimal pH for solubility will be furthest from the isoelectric point (pI) of your specific derivative. You can estimate the pI based on the pKa values of the amino and carboxylic acid groups. A practical approach is to perform a simple pH-solubility profile experiment by measuring the solubility at various pH points (e.g., pH 2, 4, 6, 7.4, 8, 10).

Q3: What are the most common co-solvents to try?

A3: Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[3] It is crucial to start with low percentages of the co-solvent and assess for both solubility improvement and potential toxicity in your experimental system.

Q4: Will forming a salt of my compound always improve its solubility?

A4: Salt formation is a highly effective and widely used technique to increase the solubility and dissolution rate of ionizable drugs.[1] By converting the neutral molecule into a salt, the strong crystal lattice energy of the solid form is disrupted. However, the success of this strategy depends on the properties of both the parent molecule and the chosen counterion. It is recommended to screen a variety of pharmaceutically acceptable counterions to find the optimal salt form.

Q5: Are there any structural modifications I can make to improve solubility?

A5: Yes, structural modifications can significantly impact solubility. Replacing a phenyl ring with a bicyclo[2.2.2]octane (BCO) core, while increasing the three-dimensional character, can sometimes lead to a decrease in aqueous solubility. However, further modifications to the BCO core, such as introducing heteroatoms (e.g., creating a 2-oxabicyclo[2.2.2]octane), can restore or even improve solubility compared to the original phenyl analogue.[5]

Data Presentation: Solubility Comparison

The following tables provide a summary of reported solubility data for bicyclo[2.2.2]octane derivatives compared to their phenyl analogues.

Table 1: Aqueous Solubility of a Phenyl-BCO Derivative Compared to Daclatasvir.

CompoundStructureAqueous Solubility at pH 7.4 (µg/mL)
DaclatasvirContains a biphenyl core6.8
Phenyl-BCO analogueBiphenyl core replaced with a phenyl-bicyclo[2.2.2]octane45.0

This data indicates that in this specific case, replacing a flat aromatic system with a 3D-rich bicyclo[2.2.2]octane scaffold led to a significant improvement in aqueous solubility.[6]

Table 2: Aqueous Solubility of Imatinib Analogues.

CompoundCore StructureAqueous Solubility (µM)
Imatinibpara-substituted phenyl ring351
Bicyclo[2.2.2]octane analoguebicyclo[2.2.2]octane113
2-Oxabicyclo[2.2.2]octane analogue2-oxabicyclo[2.2.2]octane389

This data demonstrates that while a direct replacement of a phenyl ring with a bicyclo[2.2.2]octane core can decrease solubility, the introduction of a heteroatom to create a 2-oxabicyclo[2.2.2]octane can restore and even slightly improve solubility compared to the original phenyl-containing drug.[5]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Materials:

  • Test compound (this compound derivative)

  • Buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid test compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the desired buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker.

  • Equilibrate the mixture for 24-48 hours at a constant temperature. This extended time is to ensure that equilibrium is reached.

  • After equilibration, visually inspect the sample to confirm the presence of undissolved solid.

  • Separate the solid from the solution by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Express the solubility in units such as mg/mL or µM.

Protocol 2: Solubility Enhancement via Salt Formation

This protocol provides a general procedure for small-scale salt formation to improve solubility.[1][12]

Materials:

  • This compound derivative (the free acid or base)

  • A suitable counterion (a pharmaceutically acceptable acid or base)

  • Appropriate solvent(s) for dissolution and crystallization

  • Stir plate and magnetic stir bar

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the free acid or base of your derivative in a suitable solvent.

  • In a separate container, dissolve an equimolar amount of the chosen counterion in the same or a miscible solvent.

  • Slowly add the counterion solution to the solution of your derivative while stirring.

  • Stir the mixture for a period of time (e.g., 1-2 hours) at room temperature or with gentle heating to facilitate salt formation.

  • Induce crystallization of the salt. This may occur spontaneously upon mixing or may require cooling, addition of an anti-solvent, or evaporation of the solvent.

  • Collect the resulting solid salt by vacuum filtration.

  • Wash the salt with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the salt under vacuum.

  • Confirm salt formation using analytical techniques such as NMR, FT-IR, and melting point analysis.

  • Evaluate the solubility of the newly formed salt using Protocol 1.

Protocol 3: Solubility Enhancement using a Co-solvent System

This protocol outlines a method for improving solubility by adding a water-miscible organic solvent.[3][4][13]

Materials:

  • Test compound

  • Aqueous buffer of desired pH

  • Co-solvent (e.g., ethanol, PEG 400, DMSO)

  • Vials and stirring equipment

  • Analytical method for quantification

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.

  • Add an excess of the test compound to each co-solvent mixture.

  • Equilibrate for 24-48 hours.

  • Separate the solid and quantify the concentration of the dissolved compound in the supernatant.

  • Plot the solubility of your compound as a function of the co-solvent concentration to determine the optimal mixture for your needs.

Mandatory Visualizations

Signaling Pathway

Certain derivatives of bicyclo[2.2.2]octane have been investigated as inhibitors of the MDM2-p53 interaction, a key pathway in cancer therapy.[14][15][16][17][18] By inhibiting MDM2, these compounds can stabilize p53, allowing it to carry out its tumor-suppressive functions, including cell cycle arrest and apoptosis.

MDM2_p53_Pathway cluster_stress Cellular Stress Signals (e.g., DNA Damage, Oncogene Activation) cluster_cell Cellular Processes cluster_outcomes Tumor Suppression Stress Stress p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 promotes transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 promotes degradation (ubiquitination) BCO_Derivative 4-Aminobicyclo[2.2.2]octane-1- carboxylic acid derivative BCO_Derivative->MDM2 inhibits Solubility_Workflow Start Start: Synthesized Derivative Measure_Solubility Measure Initial Aqueous Solubility (Shake-Flask Method) Start->Measure_Solubility Is_Soluble Is Solubility Acceptable? Measure_Solubility->Is_Soluble Proceed Proceed to Further Studies Is_Soluble->Proceed Yes Troubleshoot Solubility Enhancement Strategies Is_Soluble->Troubleshoot No pH_Adjust pH Adjustment Troubleshoot->pH_Adjust Salt_Form Salt Formation Troubleshoot->Salt_Form Co_Solvent Co-solvents Troubleshoot->Co_Solvent Remeasure Re-measure Solubility pH_Adjust->Remeasure Salt_Form->Remeasure Co_Solvent->Remeasure Remeasure->Is_Soluble

References

Technical Support Center: Purification of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its zwitterionic nature at neutral pH. This leads to high polarity and potentially low solubility in common organic solvents, making techniques like extraction and standard normal-phase chromatography challenging. Key issues include selecting an appropriate recrystallization solvent, removing polar impurities, and preventing product loss during work-up procedures.

Q2: What is the expected solubility of this compound?

A2: As a zwitterionic amino acid, it is expected to be soluble in aqueous solutions, particularly around its isoelectric point. Its solubility in organic solvents is generally low but can be increased by adjusting the pH to protonate the carboxylate or deprotonate the ammonium group. The rigid bicyclo[2.2.2]octane core is hydrophobic, which might lead to some solubility in polar protic organic solvents like methanol or ethanol, especially upon heating.

Q3: What are the most common impurities I might encounter?

A3: Common impurities can include unreacted starting materials from the synthesis, diastereomers if the synthesis is not stereospecific, and by-products from side reactions. Depending on the synthetic route, these could be other bicyclo[2.2.2]octane derivatives or reagents used in the synthesis.

Q4: Can I use standard silica gel column chromatography for purification?

A4: Standard silica gel chromatography can be challenging for highly polar zwitterionic compounds as they may bind irreversibly to the acidic silica gel or exhibit poor mobility. However, specialized chromatographic techniques can be employed. (See Troubleshooting Guide).

Troubleshooting Guides

Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
No crystal formation upon cooling. The compound is too soluble in the chosen solvent.Add a less polar anti-solvent (e.g., acetone, isopropanol) dropwise to the warm solution until turbidity appears, then allow to cool slowly.
The concentration of the compound is too low.Concentrate the solution by evaporating some of the solvent before cooling.
Oiling out instead of crystallization. The compound is precipitating too quickly from a supersaturated solution.Re-heat the solution to dissolve the oil, then cool down at a much slower rate. Consider using a solvent mixture that provides slightly lower solubility.
Presence of impurities inhibiting crystal lattice formation.Attempt a pre-purification step like a charcoal treatment of the hot solution or an initial chromatographic separation.
Significant product loss in the mother liquor. The compound has high solubility in the recrystallization solvent even at low temperatures.Use a different solvent system where the compound has a steeper solubility curve (high solubility when hot, low when cold). Minimize the amount of solvent used.
Impurities Persist After Purification
Symptom Possible Cause Suggested Solution
Co-crystallization of impurities. Impurities have similar solubility profiles to the product.Try a different solvent system for recrystallization. Perform multiple recrystallizations.
Polar impurities not removed by recrystallization. Water-soluble by-products or starting materials are present.Consider using ion-exchange chromatography.[1]
Baseline impurities in NMR/LC-MS. Residual solvents or minor by-products.For residual solvents, dry the product under high vacuum for an extended period. For minor by-products, a final chromatographic polishing step may be necessary.
Challenges with Column Chromatography
Symptom Possible Cause Suggested Solution
Product streaks on the TLC plate (silica). The compound is highly polar and interacts strongly with the stationary phase.Use a polar mobile phase, often with additives like acetic acid or ammonia to suppress the ionization of the carboxylic acid or amino group, respectively.
Product does not elute from the silica gel column. Irreversible adsorption to the acidic silica gel.Consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).
Poor separation from polar impurities. Impurities have similar polarity to the product.Ion-exchange chromatography is often the most effective method for separating amino acids from other charged or polar molecules.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., water, methanol, ethanol, isopropanol, acetone, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold. A water/alcohol mixture is often a good starting point for zwitterionic compounds.[2]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pre-heated funnel with celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Ion-Exchange Chromatography
  • Resin Selection: Choose an appropriate ion-exchange resin. A strong cation-exchange resin (e.g., Dowex 50W) is a common choice for amino acid purification.

  • Column Packing: Prepare a slurry of the resin in the starting buffer (e.g., dilute HCl) and pack it into a chromatography column.

  • Equilibration: Wash the packed column with several column volumes of the starting buffer until the pH of the eluent is the same as the buffer.

  • Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column. The protonated amino group will bind to the negatively charged resin.

  • Washing: Wash the column with the starting buffer to remove any neutral or anionic impurities.

  • Elution: Elute the bound product using a buffer with a higher pH or a higher salt concentration. A common method is to use a gradient of aqueous ammonia.[2] The ammonia will deprotonate the amino group, releasing the zwitterionic product from the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a volatile buffer like aqueous ammonia was used, it can be easily removed.

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 Purity Check cluster_2 Further Purification (if needed) Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Analysis (TLC, LC-MS, NMR) Analysis (TLC, LC-MS, NMR) Recrystallization->Analysis (TLC, LC-MS, NMR) Pure? Ion-Exchange Chromatography Ion-Exchange Chromatography Analysis (TLC, LC-MS, NMR)->Ion-Exchange Chromatography No (Polar Impurities) Reverse-Phase HPLC Reverse-Phase HPLC Analysis (TLC, LC-MS, NMR)->Reverse-Phase HPLC No (Non-polar Impurities) Pure Product Pure Product Analysis (TLC, LC-MS, NMR)->Pure Product Yes Ion-Exchange Chromatography->Analysis (TLC, LC-MS, NMR) Re-analyze Reverse-Phase HPLC->Analysis (TLC, LC-MS, NMR) Re-analyze

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Cool Solution Cool Solution Dissolve in Hot Solvent->Cool Solution Check for Crystals Check for Crystals Cool Solution->Check for Crystals Oiling Out? Oiling Out? Check for Crystals->Oiling Out? No Collect Crystals Collect Crystals Check for Crystals->Collect Crystals Yes Add Anti-solvent Add Anti-solvent Oiling Out?->Add Anti-solvent No Re-heat and Cool Slowly Re-heat and Cool Slowly Oiling Out?->Re-heat and Cool Slowly Yes Add Anti-solvent->Cool Solution Re-heat and Cool Slowly->Cool Solution

Caption: Troubleshooting logic for recrystallization issues.

References

Improving the stability of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The rigid bicyclo[2.2.2]octane structure generally imparts significant thermodynamic stability.[1][2] However, like other amino acids, it can be susceptible to degradation under certain stress conditions.

Q2: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this molecule are not extensively documented, based on its structure and general chemical principles for similar compounds, potential degradation pathways include:

  • Decarboxylation: Especially in acidic aqueous solutions, similar to other 4-aminobenzoic acid derivatives, the carboxylic acid group may be lost as carbon dioxide.[3]

  • Oxidation: The amino group can be susceptible to oxidation, particularly in the presence of oxidizing agents or trace metal ions.[4]

  • Hydrolysis: Although the bicyclo[2.2.2]octane ring system is generally stable, extreme pH and high temperatures could potentially lead to ring-opening or other hydrolytic degradation over extended periods.

Q3: How does pH impact the stability of this compound solutions?

The pH of the solution is a critical factor. Acidic conditions might promote decarboxylation.[3] Alkaline conditions could potentially lead to other forms of degradation, such as racemization if chiral centers were present, though for this achiral molecule, other base-catalyzed reactions could occur.[4] It is recommended to perform pH stability studies to determine the optimal pH range for your application.

Q4: Is this compound sensitive to light?

Photostability studies are recommended to determine the light sensitivity of this compound. Many organic molecules can degrade upon exposure to UV or visible light. It is good practice to protect solutions from light, especially during long-term storage, unless photostability has been confirmed.

Q5: What are the recommended storage conditions for solutions of this compound?

For solid-state, storage in a sealed container at room temperature is often recommended. For solutions, it is advisable to store them at low temperatures (2-8 °C), protected from light, and at a pH where the compound is most stable, as determined by stability studies. The use of buffered solutions is recommended to maintain a constant pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound concentration over time in solution. Chemical degradation due to pH, temperature, or light.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. 2. Check pH: Measure the pH of the solution. If it has shifted, consider using a stronger buffer. 3. Perform a Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to identify the conditions under which the compound is unstable.[5] 4. Analytical Method Validation: Ensure the analytical method used to measure concentration is stability-indicating.[6]
Appearance of new peaks in HPLC analysis. Formation of degradation products.1. Characterize New Peaks: Use techniques like LC-MS to identify the molecular weights of the new peaks and hypothesize their structures. 2. Analyze Stress Samples: Compare the chromatograms of the aged sample with those from a forced degradation study to identify the degradation products formed under specific stress conditions (acid, base, oxidation, etc.). 3. Adjust Formulation: Based on the identified degradation pathway, adjust the solution's pH, add antioxidants, or improve light protection to minimize degradation.
Precipitation or cloudiness in the solution. Poor solubility at the storage pH or temperature, or formation of insoluble degradation products.1. Check Solubility: Determine the solubility of the compound at different pH values and temperatures. 2. Adjust pH/Solvent: Modify the pH or add a co-solvent to improve solubility. 3. Filter and Analyze: Filter the precipitate and analyze it to determine if it is the parent compound or a degradation product.

Data Presentation

The following table summarizes typical conditions used in a forced degradation study for a bicyclic amino acid like this compound. The potential degradation products are hypothetical and based on general chemical principles.

Stress Condition Stressor Typical Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClRoom Temperature to 70°CDecarboxylation product (4-Aminobicyclo[2.2.2]octane), potential ring-opened products under harsh conditions.
Basic Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 70°CPotential amide formation (if in the presence of ammonia source), other rearranged products.
Oxidative Degradation 3-30% H₂O₂Room TemperatureOxidized amino group (e.g., nitroso, nitro derivatives), ring-opened products.
Thermal Degradation 60-80°CDry heat or in solutionDecarboxylation product, other fragmentation products.
Photodegradation UV/Vis light exposure (ICH Q1B)Ambient TemperaturePhotolytic fragmentation products.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix equal volumes of the stock solution and a 0.2 M HCl solution to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C for a specified time (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute to the target concentration for analysis.

  • Basic Degradation:

    • Mix equal volumes of the stock solution and a 0.2 M NaOH solution to achieve a final NaOH concentration of 0.1 M.

    • Incubate at 60°C for specified time points.

    • Withdraw aliquots, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protected from light for a specified time.

    • Withdraw aliquots and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled oven at 70°C.

    • Withdraw aliquots at specified time points and dilute for analysis.

    • For solid-state thermal degradation, expose the powder to the same conditions.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples using a suitable analytical method, typically a stability-indicating HPLC method with UV and/or MS detection.[7][8]

    • The method should be able to separate the parent compound from all major degradation products.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Stress (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic Stress (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Stress (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (70°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways parent This compound decarboxylation 4-Aminobicyclo[2.2.2]octane + CO₂ parent->decarboxylation Acidic Hydrolysis / Heat (-CO₂) oxidation_product Oxidized derivatives (e.g., Nitroso, Nitro) parent->oxidation_product Oxidation (e.g., H₂O₂) hydrolysis_product Hypothetical Ring-Opened Products parent->hydrolysis_product Harsh Hydrolysis (Extreme pH/Temp)

References

Technical Support Center: 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing appropriate protecting groups for 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid. The rigid, bicyclic structure of this amino acid presents unique considerations for chemical synthesis, particularly concerning steric hindrance. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting protecting groups for this compound?

A1: The main challenges arise from the sterically hindered nature of the bridgehead carboxylic acid and the tertiary amine. This can lead to slower reaction times, incomplete reactions, and the need for more forcing conditions, which may cause side reactions. Careful selection of an orthogonal protection strategy is crucial for sequential manipulation of the amino and carboxyl groups.

Q2: Which protecting groups are recommended for the amino group?

A2: For the amino group, tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) are the most common choices. The selection depends on the desired deprotection conditions and orthogonality with the carboxyl protecting group.

Q3: Which protecting groups are suitable for the carboxylic acid group?

A3: Benzyl (Bn) and tert-Butyl (tBu) esters are recommended for protecting the sterically hindered carboxylic acid. Their removal conditions are generally compatible with common amine protecting groups, allowing for orthogonal strategies.

Q4: What is an orthogonal protection strategy and why is it important here?

A4: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[1] This is critical when you need to, for example, deprotect the amine for a coupling reaction while the carboxylic acid remains protected, or vice versa.

Q5: How can I minimize side reactions during protection and deprotection?

A5: To minimize side reactions, it is important to carefully control reaction conditions such as temperature, reaction time, and the stoichiometry of reagents. For sterically hindered substrates, optimizing these parameters is key. Using scavengers during deprotection of Boc and t-Butyl groups can prevent unwanted alkylation of nucleophilic residues.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Amine Protection (e.g., Boc) Steric hindrance of the tertiary amine.Increase reaction temperature (e.g., to 40-50 °C).Prolong reaction time and monitor by TLC or LC-MS.Use a more reactive Boc-donating reagent.Ensure the starting material is fully dissolved; consider a co-solvent system.
Incomplete Carboxylic Acid Protection (Esterification) Steric hindrance of the bridgehead carboxylic acid.Use a more powerful coupling agent for esterification (e.g., DCC with DMAP).For benzyl esters, consider using benzyl bromide with a non-nucleophilic base.Increase reaction temperature and time.
Low Deprotection Yield Incomplete cleavage of the protecting group due to steric hindrance or aggregation.For acid-labile groups (Boc, tBu), increase the concentration or strength of the acid (e.g., use neat TFA).For hydrogenolysis (Cbz, Bn), ensure efficient catalyst activity and hydrogen pressure.For base-labile groups (Fmoc), use a stronger base or increase reaction time.
Side Product Formation during Deprotection Alkylation by carbocations (from Boc or tBu cleavage).Racemization during base-mediated deprotection.Use scavengers like triisopropylsilane (TIS) or anisole during acid-mediated deprotection.For Fmoc deprotection, use a milder base or shorter reaction times if racemization is a concern.
Difficulty in Product Purification Co-elution of starting material, product, and byproducts.Optimize chromatographic conditions (solvent gradient, column type).Consider derivatization to a salt for easier purification by recrystallization.

Orthogonal Protection Strategy Selection

The choice of an orthogonal protection strategy is critical for the successful multi-step synthesis involving this compound. The following diagram outlines a decision-making workflow.

G Orthogonal Protection Strategy Selection start Start: Need to protect both amine and carboxylic acid amine_first Will the amine be deprotected first? start->amine_first acid_first Will the carboxylic acid be deprotected first? start->acid_first strategy1 Strategy 1: Amine: Fmoc (base-labile) Carboxylic Acid: tBu-ester (acid-labile) amine_first->strategy1 Yes strategy2 Strategy 2: Amine: Boc (acid-labile) Carboxylic Acid: Bn-ester (hydrogenolysis) amine_first->strategy2 No acid_first->strategy2 No strategy3 Strategy 3: Amine: Cbz (hydrogenolysis) Carboxylic Acid: tBu-ester (acid-labile) acid_first->strategy3 Yes

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Data Presentation: Protecting Group Compatibility

The following table summarizes the compatibility of common protecting groups for this compound, highlighting orthogonal pairs.

Amine Protecting Group Deprotection Condition Orthogonal Carboxyl Protecting Group Deprotection Condition Stability Notes
Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA, HCl)Bn (Benzyl ester)Hydrogenolysis (H₂, Pd/C)Boc group is stable to hydrogenolysis and basic conditions. Bn ester is stable to acidic and basic conditions.
Fmoc (9-Fluorenylmethoxycarbonyl)Basic (e.g., Piperidine in DMF)tBu (tert-Butyl ester)Acidic (e.g., TFA, HCl)Fmoc group is stable to acidic conditions and hydrogenolysis. tBu ester is stable to basic conditions and hydrogenolysis.
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)tBu (tert-Butyl ester)Acidic (e.g., TFA, HCl)Cbz group is stable to mild acidic and basic conditions. tBu ester is stable to hydrogenolysis and basic conditions.

Experimental Protocols

Protocol 1: Boc Protection of the Amino Group

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

G Boc Protection Workflow start Start: 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid dissolve Dissolve in aq. NaOH start->dissolve add_boc Add Boc₂O in an organic solvent (e.g., Dioxane) dissolve->add_boc react Stir at room temperature overnight add_boc->react workup Acidify and extract with organic solvent react->workup purify Purify by column chromatography or recrystallization workup->purify product Product: N-Boc-4-aminobicyclo[2.2.2]octane- 1-carboxylic acid purify->product

Caption: Workflow for the Boc protection of the amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane (or other suitable organic solvent)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1M aqueous NaOH and dioxane.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Benzyl Esterification of the Carboxylic Acid

This protocol details the protection of the carboxylic acid group as a benzyl ester.

Materials:

  • N-protected-4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in DMF.

  • Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Orthogonal Deprotection

A. Fmoc Deprotection (Base-Labile)

  • Dissolve the Fmoc-protected amino acid derivative in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure and purify the product.

B. Boc Deprotection (Acid-Labile)

  • Dissolve the Boc-protected amino acid derivative in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

C. Benzyl Ester Deprotection (Hydrogenolysis)

  • Dissolve the benzyl ester derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.[3]

This technical support guide provides a foundational understanding and practical protocols for the protection of this compound. Due to the unique steric environment of this molecule, optimization of the provided protocols may be necessary to achieve desired yields and purity. Always monitor reactions closely and purify products thoroughly.

References

Technical Support Center: Scale-Up Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid.

Synthetic Workflow Overview

The recommended scalable synthetic route proceeds via a Curtius rearrangement of a mono-esterified bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This pathway is favored for its tolerance of various functional groups and stereochemical retention.

Synthetic_Workflow A Bicyclo[2.2.2]octane-1,4- dicarboxylic Acid B Mono-ester Intermediate A->B  Mono-esterification C Acyl Azide Intermediate B->C  Acyl Azide Formation D Isocyanate Intermediate C->D  Curtius Rearrangement E Protected Amino Acid D->E  Nucleophilic Trapping F 4-Aminobicyclo[2.2.2]octane- 1-carboxylic Acid E->F  Deprotection/Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (Starting Material)

Q1: What are the common challenges in the large-scale synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid?

A1: On a larger scale, challenges include ensuring complete reaction, managing the purification of the diacid, and handling potentially hazardous reagents if starting from precursors requiring harsh conditions. Recrystallization from a basic/acidic aqueous solution is a common method for purification[1]. One synthetic route involves a multi-step process including Diels-Alder reactions, which can be complex to scale up[2].

Q2: My yield of the diacid is low. What are the potential causes and solutions?

A2: Low yields can result from incomplete hydrolysis of a diester precursor or from side reactions. Ensure that the hydrolysis conditions (e.g., concentration of NaOH or KOH, temperature, and reaction time) are optimized for the scale of your reaction. If using a Diels-Alder approach, precise temperature control is crucial to prevent retro-Diels-Alder reactions.

Section 2: Selective Mono-esterification

Q3: How can I achieve selective mono-esterification of the dicarboxylic acid on a large scale?

A3: Achieving high selectivity on a large scale can be challenging. A common strategy involves using a stoichiometric amount of the desired alcohol and a suitable acid catalyst, carefully monitoring the reaction progress to minimize the formation of the diester. Another approach is the controlled hydrolysis of the corresponding diester[3]. The use of protecting groups can also afford the mono-ester, but this adds extra steps to the synthesis.

Q4: I am getting a significant amount of diester as a byproduct. How can I minimize this and purify the mono-ester?

A4: To minimize diester formation, consider lowering the reaction temperature and using a less reactive esterification agent. Careful, slow addition of the alcohol can also improve selectivity. For purification, the difference in acidity between the mono-ester and the unreacted diacid can be exploited. Extraction with a basic aqueous solution will selectively remove the diacid and mono-ester from the diester. Subsequent acidification of the aqueous layer and extraction with an organic solvent can then isolate the mono-ester and diacid, which can be further separated by chromatography or crystallization.

Section 3: Curtius Rearrangement

Q5: What are the key safety considerations when performing a Curtius rearrangement on a large scale?

A5: The Curtius rearrangement involves the formation of a potentially explosive acyl azide intermediate. On a large scale, it is crucial to control the reaction temperature and the rate of addition of the azide source (e.g., diphenylphosphoryl azide - DPPA) to manage the evolution of nitrogen gas[4]. The use of flow chemistry can significantly improve the safety of this transformation by minimizing the amount of hazardous intermediate at any given time[5][6][7][8].

Q6: The yield of my Curtius rearrangement is low, and I am observing side products. What could be the issue?

A6: Low yields can be due to incomplete formation of the acyl azide or incomplete rearrangement. Ensure your starting carboxylic acid is dry, as water can react with the acyl azide. The choice of solvent is also critical; it should be inert to the reaction conditions. Side products can arise from the isocyanate intermediate reacting with nucleophiles other than the desired one. For example, if water is present, it can lead to the formation of an unstable carbamic acid, which decarboxylates to the amine. If an amine is used to trap the isocyanate, a urea will be formed[4].

Troubleshooting_Curtius Start Low Yield in Curtius Rearrangement Q1 Is the acyl azide formation complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the rearrangement to isocyanate complete? A1_Yes->Q2 Sol1 Ensure anhydrous conditions. Verify purity of starting material. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there undesired side products? A2_Yes->Q3 Sol2 Increase reaction temperature or time. Consider a different solvent. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Identify side products (e.g., urea, amine). Ensure the desired nucleophile is in excess and that no competing nucleophiles are present. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->Q3

Figure 2: Troubleshooting logic for low yields in the Curtius rearrangement.
Section 4: Purification of this compound

Q7: What is the best method for purifying the final zwitterionic product on a large scale?

A7: Due to its zwitterionic nature, this compound has high polarity and is often soluble in water but not in common organic solvents. Ion-exchange chromatography is a highly effective method for large-scale purification[9][10]. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution (e.g., aqueous ammonia). Alternatively, an anion-exchange resin can be used, with elution being carried out with an acidic solution[11].

Q8: I am having difficulty with the ion-exchange chromatography. The product is not binding to the column or is eluting with impurities. What should I check?

A8:

  • Incorrect Resin Choice: Ensure you are using the correct type of resin (cation or anion exchange) based on the pH of your loading solution.

  • Improper pH of Loading Solution: The pH of the solution when loading onto the column is critical. For cation exchange, the pH should be low enough that the amine group is protonated (positively charged). For anion exchange, the pH should be high enough for the carboxylic acid to be deprotonated (negatively charged).

  • Column Overloading: Exceeding the binding capacity of the resin will cause the product to elute prematurely with the unbound impurities. Determine the capacity of your resin and load an appropriate amount of crude product.

  • Ineffective Washing: The wash step is crucial for removing neutral and like-charged impurities. Ensure you are using a sufficient volume of an appropriate wash buffer.

  • Incorrect Elution Conditions: The concentration of the acid or base in the elution buffer may be too low to effectively displace the product from the resin. A gradient elution (gradually increasing the concentration of the eluent) can sometimes provide better separation.

Quantitative Data Summary

StepReactionReagents & ConditionsTypical YieldTypical PurityReference
1Diacid SynthesisVaries depending on the route. Recrystallization from basic/acidic water for purification.70-90%>98%[1][2]
2Mono-esterificationControlled hydrolysis of diester or direct esterification with stoichiometric alcohol.60-80%>95%[3]
3Curtius RearrangementDPPA, inert solvent (e.g., toluene), heat. Trapping with t-BuOH for Boc protection.75-90%>95% (as protected intermediate)[4][12][13]
4DeprotectionAcidic hydrolysis (e.g., HCl) of the protected amino acid.85-95%>98% (after purification)N/A
5PurificationIon-exchange chromatography followed by crystallization.>90% recovery>99%[9][10][11]

Experimental Protocols

Protocol 1: Synthesis of 4-(tert-Butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid via Curtius Rearrangement

This protocol is adapted for a 100g scale synthesis starting from the mono-ester of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

  • Preparation: In a 2L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (100 g, 0.47 mol) in 1L of anhydrous toluene.

  • Acyl Azide Formation: Add triethylamine (72 mL, 0.52 mol) to the solution. Heat the mixture to 80°C. Slowly add diphenylphosphoryl azide (DPPA) (112 mL, 0.52 mol) via the dropping funnel over 1 hour. A vigorous evolution of nitrogen gas will be observed. Caution: This reaction should be performed in a well-ventilated fume hood, and the rate of addition of DPPA should be carefully controlled to manage gas evolution.

  • Rearrangement and Trapping: After the addition of DPPA is complete, continue heating at 80-90°C for 2-3 hours until the evolution of nitrogen ceases. Add tert-butanol (200 mL, 2.1 mol) to the reaction mixture and continue to stir at 80-90°C overnight.

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution successively with 1M HCl (2 x 500 mL), saturated aqueous sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amino acid.

  • Purification of Intermediate: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield 4-(tert-Butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid as a white solid.

Protocol 2: Deprotection and Purification of this compound
  • Deprotection: Dissolve the purified 4-(tert-Butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid (e.g., 100 g) in a minimal amount of a suitable organic solvent (e.g., dioxane or methanol). Add a 4M solution of HCl in dioxane or an aqueous solution of HCl and stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation of Crude Product: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired product. To obtain the zwitterion, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 7) with a base such as sodium hydroxide or an anion-exchange resin in the hydroxide form. The zwitterionic product may precipitate out of the solution.

  • Purification by Ion-Exchange Chromatography:

    • Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50W X8) in its H+ form. Wash the resin thoroughly with deionized water.

    • Loading: Dissolve the crude zwitterionic product in a minimal amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with HCl. Load this solution onto the prepared column.

    • Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities.

    • Elution: Elute the product from the column using a dilute aqueous ammonia solution (e.g., 2-5%).

    • Final Isolation: Collect the fractions containing the product (monitor by TLC or a suitable colorimetric test like ninhydrin). Combine the product-containing fractions and remove the water and ammonia under reduced pressure to yield the pure this compound. Further purification can be achieved by recrystallization from a water/alcohol mixture.

References

Common experimental errors in handling 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid and its derivatives in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound in synthetic protocols, particularly in amide coupling reactions.

Question: Why is my this compound not dissolving in the reaction solvent?

Answer: Poor solubility is a common issue with this compound due to its zwitterionic nature, possessing both a basic amino group and an acidic carboxylic acid group. This leads to strong intermolecular interactions and a rigid, salt-like structure with limited solubility in many common organic solvents.

Troubleshooting Steps:

  • Solvent Selection: Attempt dissolution in more polar aprotic solvents such as DMF, NMP, or DMSO. For some applications, protic solvents like methanol or water may be suitable, but could interfere with certain reactions.

  • Use of Hydrochloride Salt: The hydrochloride salt of the compound can sometimes offer different solubility profiles. However, a base will be required in the subsequent reaction to neutralize the salt and liberate the free amine.

  • Sonication and Gentle Heating: Applying gentle heat and sonication can aid in the dissolution process. Care should be taken to not degrade the compound with excessive heat.

  • Derivative Use: Consider using an ester derivative, such as the methyl or ethyl ester, which will have significantly better solubility in organic solvents. The ester can be hydrolyzed in a later step if the free acid is required.

Question: My amide coupling reaction with this compound is giving a low yield. What are the possible causes and solutions?

Answer: Low yields in coupling reactions involving this compound are often attributed to its significant steric hindrance and potential for aggregation. The rigid bicyclic structure can physically block the reactive centers.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents may not be effective. More potent reagents are recommended to overcome the steric barrier.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.

    • Reaction Time: Extend the reaction time (from a few hours to overnight) to allow the sterically hindered coupling to proceed to completion.

  • Reagent Stoichiometry: Ensure the use of appropriate equivalents of coupling reagents and base. An excess of the coupling partner may be necessary.

  • Pre-activation: Pre-activating the carboxylic acid group with the coupling reagent for a short period before adding the amine component can improve efficiency.

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete dissolution of starting material.Use polar aprotic solvents (DMF, NMP, DMSO), consider gentle heating or sonication.
Steric hindrance from the bicyclic core.Use a more powerful coupling reagent (e.g., HATU, HCTU, PyAOP). Extend reaction time and/or increase temperature.
Aggregation of peptide sequence on solid support.Switch to a more disruptive solvent like NMP or a DMF/DCM mixture.
Presence of Side Products Guanidinylation of the amine.This can occur with excess uronium-based reagents (HBTU, HATU). Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid. Phosphonium-based reagents (PyBOP, PyAOP) do not have this side reaction.
Racemization at the alpha-carbon.Use additives like HOAt or Oxyma Pure. Employ phosphonium-based reagents which are generally associated with lower racemization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a dry place at room temperature or refrigerated (2-8°C) is advisable.[1]

Q2: Is the hydrochloride salt or the freebase form of this compound better to use?

The choice depends on the specific application. The hydrochloride salt may have better solubility in some solvents and is often more stable for storage. However, its use in a reaction requires the addition of a base to neutralize the ammonium salt and free the nucleophilic amine. The freebase (zwitterionic form) can be used directly but may have solubility challenges in non-polar organic solvents.

Q3: What are the main safety precautions when handling this compound?

This compound and its salts can cause skin and serious eye irritation, as well as respiratory irritation. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing in the dust.

Q4: How can I monitor the progress of a coupling reaction involving this amino acid?

Standard techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting materials and the formation of the product. For solid-phase peptide synthesis, a Kaiser test can be performed to check for the presence of free primary amines, indicating an incomplete coupling reaction.

Experimental Protocols

Key Experiment: HATU-Mediated Amide Coupling in Solution Phase

This protocol describes a general procedure for the coupling of this compound with a primary amine. This method is adapted from a procedure used for a similar derivative.

Materials:

  • This compound

  • Amine coupling partner

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid coupling partner (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Note: This may require gentle warming or sonication. If using the hydrochloride salt, add an additional 1.0 eq of DIPEA to this solution.

  • Add the solution of this compound to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature under an inert atmosphere for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction & Workup start Dissolve Carboxylic Acid in Anhydrous DMF add_hatu Add HATU and DIPEA start->add_hatu preactivate Stir for 10-15 min (Pre-activation) add_hatu->preactivate add_amino_acid Add Amino Acid Solution to Reaction Mixture preactivate->add_amino_acid dissolve_amino_acid Dissolve 4-ABOC-1-CA in Anhydrous DMF dissolve_amino_acid->add_amino_acid react Stir 4-24h at RT under Inert Atmosphere add_amino_acid->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (Acid/Base/Brine Washes) monitor->workup dry Dry, Filter, Concentrate workup->dry purify Purify Product dry->purify

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

troubleshooting_logic start Low Coupling Yield? solubility Check Solubility of 4-ABOC-1-CA start->solubility Yes reagent Evaluate Coupling Reagent start->reagent Yes conditions Assess Reaction Conditions start->conditions Yes sol_sol Use Polar Aprotic Solvent (DMF, NMP, DMSO) solubility->sol_sol reagent_sol Use Potent Reagent (HATU, PyAOP) reagent->reagent_sol cond_sol Increase Temperature & Extend Time conditions->cond_sol

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

Validating the Structure of Synthesized 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comprehensive framework for validating the structure of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, a conformationally constrained amino acid of interest in medicinal chemistry. This document outlines the standard analytical techniques, presents expected data in a comparative format, and offers detailed experimental protocols. Furthermore, it provides a comparative overview of similar bicyclic scaffolds used in drug design.

The rigid bicyclo[2.2.2]octane framework imparts unique three-dimensional characteristics to molecules, making it a valuable scaffold for peptidomimetics and other bioactive compounds. Its constrained nature can lead to enhanced binding affinity, selectivity, and metabolic stability. However, the synthesis of such complex structures necessitates meticulous structural verification to ensure the desired stereochemistry and connectivity.

Structural Validation Data: A Comparative Overview

Due to the limited availability of published, peer-reviewed spectral data for this compound, this section provides expected and representative data based on the analysis of its methyl ester and other similar bicyclic structures. When a new batch of this compound is synthesized, the experimentally obtained data should be compared against these benchmarks.

Analytical TechniqueParameterExpected/Representative Value for this compoundRepresentative Value for Bicyclo[1.1.1]pentane-1-amino-3-carboxylic acid (Alternative)
¹H NMR Chemical Shift (δ)Carboxylic Acid (COOH): ~12 ppm (broad singlet)Bicyclic Protons: ~1.5-2.5 ppm (complex multiplets)Amino Group (NH₂): Variable, depends on solvent and concentrationCarboxylic Acid (COOH): ~12 ppm (broad singlet)Bicyclic Protons: ~2.0-2.5 ppm (singlets or narrow multiplets)Amino Group (NH₂): Variable
¹³C NMR Chemical Shift (δ)Carbonyl Carbon (C=O): ~175-185 ppmQuaternary Carbons: ~30-50 ppmMethylene Carbons (CH₂): ~25-35 ppmCarbonyl Carbon (C=O): ~170-180 ppmBridgehead Carbons: ~40-55 ppmMethylene Carbons (CH₂): ~50-60 ppm
Mass Spec. Molecular Ion[M+H]⁺: Expected m/z 170.1181[M+H]⁺: Expected m/z 128.0712
IR Spectroscopy Wavenumber (cm⁻¹)O-H stretch (acid): 2500-3300 (broad)N-H stretch (amine): 3200-3500C=O stretch (acid): 1680-1710C-N stretch: 1020-1250O-H stretch (acid): 2500-3300 (broad)N-H stretch (amine): 3200-3500C=O stretch (acid): 1680-1710C-N stretch: 1020-1250

Experimental Protocols for Structural Validation

Accurate and reproducible data are paramount for structural elucidation. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical as the chemical shifts of the amine and carboxylic acid protons are solvent-dependent.

  • Filter the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-14 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

2D NMR (COSY, HSQC, HMBC):

  • These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the bicyclic structure. Standard pulse programs and parameters provided with the spectrometer software should be utilized.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • A small amount of formic acid or ammonium hydroxide can be added to aid ionization.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Varies, can be optimized to induce fragmentation for structural confirmation.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass of C₉H₁₆NO₂⁺.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (ATR): Place a small amount of the dry, powdered sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands for the carboxylic acid (O-H and C=O stretches), amine (N-H stretch), and alkane (C-H stretches) functional groups.

Workflow and Comparative Framework Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for structural validation and a conceptual comparison with an alternative bicyclic scaffold.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation comparison Comparison with Literature/Expected Data data_analysis->comparison final_product final_product structure_confirmation->final_product Validated Product comparison_framework cluster_bco Bicyclo[2.2.2]octane Scaffold cluster_bcp Bicyclo[1.1.1]pentane Scaffold (Alternative) bco This compound Larger, more flexible cage Less strained system Established use in medicinal chemistry comparison vs. bco->comparison bcp 1-Amino-bicyclo[1.1.1]pentane-3-carboxylic acid Smaller, highly rigid cage More strained system Emerging as a bioisostere for para-substituted phenyl rings comparison->bcp

A Comparative Guide to 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: Characterization and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, a rigid, bicyclic amino acid of significant interest in medicinal chemistry and materials science. Its constrained three-dimensional structure makes it a valuable scaffold for the design of novel therapeutics and functional materials. This document presents available physicochemical and spectral data, outlines detailed experimental protocols for its characterization, and compares it with a key structural and functional alternative.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound and its Derivatives

PropertyThis compoundThis compound hydrochlorideThis compound methyl ester
CAS Number 13595-17-0[1][2]854214-59-8[3][4]135908-33-7[5][6]
Molecular Formula C₉H₁₅NO₂[1]C₉H₁₆ClNO₂C₁₀H₁₇NO₂[6]
Molecular Weight 169.22 g/mol [1]205.68 g/mol 183.25 g/mol [6]
Physical Form SolidSolid[3]-
Purity ≥98%[1]≥95%[3]-
Storage Room TemperatureRoom Temperature, sealed in dry-

Table 2: Spectral Data of this compound Derivatives

Spectral DataThis compound methyl ester
¹H NMR Available, but specific shifts not detailed in search results.
¹³C NMR Spectra of various bicyclo[2.2.2]octane derivatives are available, showing characteristic shifts for the bicyclic core.[7][8][9]
IR Spectroscopy Available, but specific peak assignments not detailed in search results.
Mass Spectrometry Available, but fragmentation patterns not detailed in search results.

Comparison with a Structural and Functional Alternative

A key alternative to this compound in drug discovery is 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid. The bicyclo[1.1.1]pentane cage is a smaller, more rigid scaffold that is often used as a bioisostere for phenyl rings and other aromatic groups.

Table 3: Comparison of this compound and 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid

PropertyThis compound3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
CAS Number 13595-17-0[1][2]406947-32-8[10]
Molecular Formula C₉H₁₅NO₂[1]C₆H₉NO₂[10]
Molecular Weight 169.22 g/mol [1]127.14 g/mol [10]
Structure Bicyclo[2.2.2]octane coreBicyclo[1.1.1]pentane core
Key Features Rigid, non-planar scaffold; provides 3D diversity.Highly rigid, compact structure; often used as a phenyl ring bioisostere.
Applications Scaffolds for antiviral agents, peptidomimetics.[11]Building blocks in drug discovery to improve physicochemical properties.

Other functional alternatives to the carboxylic acid moiety itself include bioisosteres like tetrazoles, which can mimic the acidity and hydrogen bonding capabilities of carboxylic acids while offering different physicochemical properties.[12][13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent depends on the solubility of the analyte. For the free amino acid, D₂O is often suitable.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure. For bicyclic systems, 2D NMR techniques like COSY and HSQC can be invaluable for assigning proton and carbon signals.[7][8][9][14]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands for the functional groups. For zwitterionic amino acids, look for broad N-H stretching vibrations from the ammonium group (around 3000 cm⁻¹), the asymmetric and symmetric stretching of the carboxylate group (around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively), and C-H stretching vibrations of the bicyclic core.[15][16][17][18][19]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography (LC) system for sample introduction.

  • Data Acquisition:

    • Full Scan MS: Acquire data in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Processing: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions.

  • Analysis: The exact mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition. The fragmentation pattern in the MS/MS spectrum provides information about the structure of the molecule. For cyclic amino acids, the fragmentation can be complex, often involving ring-opening followed by characteristic losses.[20][21][22][23][24]

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Protocol:

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[25]

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[26]

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.[27][28][29]

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density and refine the model against the experimental data to obtain the final crystal structure.[26][28]

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis synthesis Synthesis of 4-Aminobicyclo- [2.2.2]octane-1-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xrd Single Crystal X-ray Diffraction purification->xrd purity Purity Assessment purification->purity structure Structure Elucidation nmr->structure ir->structure ms->structure xrd->structure

Caption: Workflow for the synthesis and characterization of this compound.

Signaling_Pathway_Analogy cluster_scaffold Molecular Scaffold cluster_properties Physicochemical Properties cluster_applications Potential Applications scaffold 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid rigidity Rigidity scaffold->rigidity three_d 3D-Structure scaffold->three_d functionality Amino & Carboxyl Groups scaffold->functionality drug_design Drug Design (e.g., Peptidomimetics) rigidity->drug_design materials Materials Science (e.g., Polymers) rigidity->materials three_d->drug_design three_d->materials functionality->drug_design functionality->materials

Caption: Relationship between the structural features and applications of this compound.

References

A Comparative Analysis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid and Other Constrained Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the design of novel therapeutics with enhanced properties. Among these, constrained amino acids have emerged as powerful tools to modulate the conformation, stability, and biological activity of peptides. This guide provides a comprehensive comparative analysis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (ABOCA) against other widely used constrained amino acids, supported by experimental data and detailed methodologies.

The incorporation of conformationally restricted amino acids into peptide sequences is a well-established strategy to improve their therapeutic potential. By reducing the conformational flexibility of a peptide, these unique building blocks can pre-organize it into a bioactive conformation, leading to increased receptor binding affinity, enhanced enzymatic stability, and improved pharmacokinetic profiles. This guide focuses on ABOCA, a bicyclic α-amino acid, and compares its key attributes with those of other important classes of constrained amino acids, namely proline derivatives and α,α-disubstituted amino acids.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of an amino acid, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its behavior in biological systems and its suitability for peptide synthesis.

Amino Acid TypeExampleCarboxylic Acid pKa (approx.)Amino Group pKa (approx.)LogP (Calculated)Reference
Bicyclic α-Amino Acid This compound (ABOCA)~4.5 - 5.6~10.51.12[1][2]
Imino Acid (Proline Derivative) L-Proline1.9910.60-2.5[3]
Imino Acid (Proline Derivative) 4-Hydroxy-L-proline1.829.66-3.3N/A
α,α-Disubstituted Amino Acid α-Aminoisobutyric acid (Aib)2.2910.21-0.9N/A

The rigid bicyclo[2.2.2]octane framework of ABOCA imparts a distinct set of physicochemical properties. Its pKa values are generally in the range of standard amino acids. The calculated LogP suggests a moderate level of lipophilicity, which can be advantageous for cell permeability. In contrast, proline and its derivatives are more hydrophilic, while the simple α,α-disubstituted amino acid, Aib, also exhibits a negative LogP value, indicating hydrophilicity.

Conformational Constraints and Impact on Peptide Structure

The defining feature of constrained amino acids is their ability to restrict the torsional angles (phi, ψ) of the peptide backbone, thereby favoring specific secondary structures.

  • This compound (ABOCA): The rigid cage-like structure of ABOCA severely restricts the phi (φ) and psi (ψ) backbone dihedral angles. This high degree of conformational constraint makes it a potent inducer of helical and turn structures within a peptide chain. Peptides incorporating the related (S)-1-aminobicyclo[2.2.2]octane-2-carboxylic acid ((S)-ABOC) have been shown to adopt well-defined 11/9 and 18/16 helical conformations. This predictable influence on secondary structure is highly valuable in the rational design of peptidomimetics.

  • Proline Derivatives: The cyclic nature of the proline side chain, which incorporates the backbone nitrogen atom, restricts the phi (φ) angle to approximately -60° to -75°. This inherent constraint disrupts α-helical structures and is a common constituent of β-turns. Hydroxyproline, through the formation of additional hydrogen bonds, can further stabilize specific conformations, particularly in collagen triple helices.[4]

  • α,α-Disubstituted Amino Acids (e.g., Aib): The presence of two substituents on the α-carbon sterically hinders rotation around the N-Cα and Cα-C bonds, restricting the accessible phi (φ) and psi (ψ) angles to helical regions of the Ramachandran plot. Consequently, Aib is a strong helix-promoting residue, often used to stabilize α-helical and 3₁₀-helical conformations in peptides.[1]

Biological Performance: Stability and Activity

The incorporation of constrained amino acids can significantly enhance the biological performance of peptides by increasing their resistance to enzymatic degradation and improving their interaction with biological targets.

Proteolytic Stability

Peptides containing constrained amino acids often exhibit increased resistance to proteases due to the altered backbone conformation, which can hinder recognition and cleavage by enzymes.

Peptide SequenceConstrained Amino AcidHalf-life in Human Serum (t½)
Model Peptide ANone (e.g., Alanine)< 1 hour
Model Peptide BABOCA > 24 hours (Predicted)
Model Peptide CAib > 24 hours
Model Peptide DProline 2 - 6 hours

Note: The data for ABOCA is a prediction based on the high stability generally conferred by rigid bicyclic structures. Specific experimental data for a direct comparison is limited. Data for Aib and Proline are generalized from multiple studies.

Receptor Binding Affinity

By pre-organizing a peptide into its bioactive conformation, constrained amino acids can lead to a significant increase in receptor binding affinity. For example, the incorporation of a bicyclo[2.2.2]octane core as a mimic for leucine residues has been shown to modulate the interaction with nuclear hormone receptors.

LigandTarget ReceptorBinding Affinity (IC₅₀/Kᵢ)
Native Peptide LigandReceptor X100 nM
Peptide with ABOCA Receptor X10 nM
Peptide with Aib Receptor X25 nM
Peptide with Proline Receptor X80 nM

Note: This table presents hypothetical yet representative data to illustrate the potential impact of constrained amino acids on receptor binding. The actual improvement is highly dependent on the specific peptide sequence and the target receptor.

Experimental Protocols

To facilitate the application of these findings, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing ABOCA

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-ABOCA-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of HBTU/HOBt and 6 equivalents of DIPEA in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • For Fmoc-ABOCA-OH: Due to its bulky nature, a longer coupling time and/or a more potent coupling agent may be required. Use 3 equivalents of Fmoc-ABOCA-OH, 2.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 6 equivalents of DIPEA. Pre-activate for 5 minutes and allow the coupling reaction to proceed for 4-6 hours. Monitor the coupling efficiency using a Kaiser test. If the coupling is incomplete, a second coupling may be necessary.

  • Washing: After each coupling and deprotection step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DMF and DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC.

Proteolytic Stability Assay

Materials:

  • Peptide stock solution (1 mg/mL in water or appropriate buffer)

  • Human serum

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% TFA

  • Reverse-phase HPLC system

Protocol:

  • Incubate the peptide (final concentration 100 µg/mL) with 50% human serum in Tris-HCl buffer at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA.

  • Centrifuge the samples to precipitate serum proteins.

  • Analyze the supernatant by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

  • Calculate the peptide half-life (t½) by fitting the data to a first-order decay curve.

Competitive Receptor Binding Assay

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled competitor peptides (including the ABOCA-containing peptide)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Protocol:

  • In a 96-well plate, add a constant amount of the receptor preparation and the labeled ligand.

  • Add increasing concentrations of the unlabeled competitor peptides to different wells.

  • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Separate the bound and free ligand by filtering the contents of the plate through the filter membrane and washing with cold wash buffer.

  • Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.

  • Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).

Visualizing Methodologies and Concepts

To further clarify the experimental workflows and the structural concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry (MS) purification->characterization stability Proteolytic Stability Assay (Serum Incubation) characterization->stability binding Receptor Binding Assay (Competitive Binding) characterization->binding conformation Conformational Analysis (NMR, CD Spectroscopy) characterization->conformation

Caption: General experimental workflow for the comparative analysis of constrained peptides.

signaling_pathway receptor GPCR g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction ligand Peptide Ligand (with ABOCA) ligand->receptor Binding & Activation

Caption: A representative signaling pathway for a GPCR activated by a peptide ligand.

Conclusion

This compound (ABOCA) represents a valuable and unique building block for the design of conformationally constrained peptides. Its rigid bicyclic structure offers a potent means to induce helical and turn conformations, which can translate into significant improvements in proteolytic stability and receptor binding affinity. While proline derivatives and α,α-disubstituted amino acids each provide distinct advantages in peptide design, the well-defined and severe conformational restriction imposed by ABOCA makes it a particularly attractive tool for the de novo design of peptidomimetics with predictable structures and enhanced biological properties. The experimental protocols provided herein offer a practical guide for researchers to incorporate ABOCA into their peptide candidates and evaluate its impact on their therapeutic potential. Further research focusing on direct comparative studies will continue to elucidate the full potential of this and other novel constrained amino acids in the development of next-generation peptide therapeutics.

References

The Ascendancy of 3D Scaffolds: 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest to "escape from flatland," medicinal chemists are increasingly turning to three-dimensional (3D) saturated scaffolds to replace traditional flat aromatic rings in drug candidates.[1] This strategy aims to improve key drug-like properties, including solubility, metabolic stability, and oral bioavailability, while exploring novel chemical space.[2][3] Among the most promising of these 3D structures is the bicyclo[2.2.2]octane (BCO) core. Its rigid framework allows for the precise spatial orientation of functional groups, potentially enhancing binding affinity and selectivity for biological targets.[4] This guide provides a comparative analysis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (ABOCA), a key derivative of the BCO scaffold, against other prominent bicyclic bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane.

From Phenyl Ring to Bicyclic Core: A Bioisosteric Shift

The replacement of a para-substituted phenyl ring with a saturated bicyclic core is a cornerstone of modern medicinal chemistry. These 3D scaffolds mimic the geometry of the phenyl ring, acting as rigid spacers, but possess fundamentally different electronic and physicochemical properties.[5][6] The choice of scaffold can profoundly impact a drug candidate's profile, making a direct comparison of their attributes essential for rational drug design.

G cluster_0 2D Aromatic Scaffold Phenyl p-Substituted Phenyl (Flat, Aromatic) BCO Bicyclo[2.2.2]octane (BCO) (Rigid, Aliphatic) Phenyl->BCO Bioisosteric Replacement BCP Bicyclo[1.1.1]pentane (BCP) (Strained, Compact) Phenyl->BCP Bioisosteric Replacement Cubane Cubane (Strained, Cage) Phenyl->Cubane Bioisosteric Replacement

Caption: Logical relationship of 2D vs. 3D scaffolds.

Comparative Analysis of Physicochemical Properties

The selection of a bicyclic scaffold is often dictated by its impact on a molecule's physicochemical profile. Properties such as geometry, lipophilicity, and aqueous solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The BCO scaffold, for instance, offers a geometry closely matching the phenyl ring but with increased sp3 character, which can lead to improved solubility and metabolic stability.[3]

Propertyp-Phenyl (Reference)Bicyclo[2.2.2]octane (BCO)Bicyclo[1.1.1]pentane (BCP)Cubane
Bridgehead Distance (Å) ~2.79 - 2.82[3][7]~2.60[3]~1.85[3]~2.72[3][7]
Fraction of sp3 Carbons (Fsp3) 0[3]1.0[3]1.01.0
Lipophilicity (Calculated LogP) Varies by substituentGenerally lower than phenyl analogs[8]Least lipophilic of the bicyclic scaffolds[9]Lipophilicity can be higher than BCO/BCP
Aqueous Solubility Often low, especially in molecules with multiple phenyl rings[8]Can improve solubility vs. phenyl analogs[8]Generally offers high water solubility[2]Can improve solubility vs. phenyl analogs[10]
Metabolic Stability Prone to oxidative metabolismGenerally improved vs. phenyl analogs[8]Significantly improved metabolic properties[11]Can be susceptible to enzyme-mediated oxidation[11]
Acidity (pKa of Carboxylic Acid) ~4.5 (p-methylbenzoic acid)[8]~5.6[8]--

Note: Data for BCO is used as a proxy for ABOCA, which combines the BCO core with polar amine and carboxylic acid groups, further enhancing aqueous solubility. A calculated LogP for the parent this compound is 1.12.[12]

Impact on Pharmacological Activity: Case Studies

Replacing a phenyl ring with a bicyclic scaffold can maintain or enhance biological activity while improving drug-like properties. The optimal choice, however, is highly target-dependent.

Drug/TargetParent Compound (with Phenyl Ring)Bicyclic AnalogKey Finding
Imatinib (BCR-Abl inhibitor) Contains a p-substituted phenyl ringBicyclo[2.2.2]octane analogMaintained solubility and increased metabolic stability compared to the parent drug.[8]
Vorinostat (HDAC inhibitor) Contains a monosubstituted phenyl ring2-Oxabicyclo[2.2.2]octane analogThe analog demonstrated similar cytotoxic and cytostatic activities, indicating the scaffold successfully mimicked the phenyl ring.[13]
Antimalarials (Plasmodium falciparum) Phenyl-containing compoundBicyclo[1.1.1]pentane analogThe BCP analog was equipotent to the parent compound but showed significantly improved metabolic properties.[11]
Antimalarials (Plasmodium falciparum) Phenyl-containing compoundCubane analogThe cubane analog exhibited improved in vitro potency but suffered from reduced metabolic stability.[11]
MDM2 Inhibitors Lead compound with a less stable coreBicyclo[2.2.2]octane-1-carboxylic acid containing analogThe BCO-containing compound (APG-115) showed high binding affinity to MDM2 (Ki < 1 nM) and potent cell growth inhibition, and is currently in clinical trials.[14]

Visualizing the Application: The p53-MDM2 Pathway

The successful application of a bicyclo[2.2.2]octane-1-carboxylic acid scaffold in the MDM2 inhibitor APG-115 highlights its utility in a critical cancer signaling pathway.[14] Inhibiting the MDM2-p53 interaction restores the tumor-suppressing function of p53.

G p53 p53 (Tumor Suppressor) downstream Apoptosis, Cell Cycle Arrest p53->downstream Promotes MDM2 MDM2 MDM2->p53 Inhibits & Degrades APG115 APG-115 (BCO-based Inhibitor) APG115->MDM2 Inhibits

Caption: Inhibition of the MDM2-p53 interaction by a BCO-based drug.

Experimental Protocols

Reproducible experimental data is paramount for comparing scaffolds. Below are summarized protocols for key assays used to evaluate the physicochemical properties of these compounds.

G cluster_0 Comparative Workflow cluster_1 Start Synthesize Parent (Phenyl) & Analog (Bicyclic) Compounds Profile Physicochemical Profiling Start->Profile Characterize BioEval Biological Evaluation Profile->BioEval Test Analogs Sol Aqueous Solubility (Kinetic Assay) Profile->Sol LogP Lipophilicity (LogP/LogD) (Shake-Flask or HPLC) Profile->LogP Stab Metabolic Stability (Human Liver Microsomes) Profile->Stab End Select Optimal Scaffold BioEval->End Analyze Data

Caption: Experimental workflow for comparing bicyclic scaffolds.

Lipophilicity (LogP/LogD) Determination by Shake-Flask Method

The shake-flask method is the traditional technique for determining the octanol-water partition coefficient (LogP).[15]

  • Protocol:

    • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to serve as the two phases.

    • Dissolve a precisely weighed amount of the test compound in one of the phases (typically the one in which it is more soluble).

    • Combine the two phases in a flask at a known volume ratio.

    • Shake the flask for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[16]

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For ionizable compounds, this experiment is performed at various pH values to determine the distribution coefficient (LogD).

High-Throughput Lipophilicity Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, less material-intensive method for estimating LogP.[15][17]

  • Protocol:

    • Prepare a calibration curve by injecting a series of standard compounds with known LogP values onto an RP-HPLC column (e.g., C18).

    • Record the retention time (t_R_) for each standard.

    • Plot the known LogP values against the logarithm of the capacity factor, k' (where k' = (t_R_ - t_0_) / t_0_, and t_0_ is the column dead time).

    • Inject the test compound under the identical HPLC conditions and measure its retention time.

    • Interpolate the LogP of the test compound from its retention time using the calibration curve.[16]

Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[8][13]

  • Protocol:

    • Pre-warm a solution of human liver microsomes in a phosphate buffer (e.g., pH 7.4) to 37°C.

    • Add the test compound (typically from a DMSO stock solution, final DMSO concentration <1%) to the microsome solution and pre-incubate for a few minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).

    • Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Determine the rate of disappearance of the compound by plotting the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t_1/2_) and intrinsic clearance (CL_int_).

Conclusion

The strategic replacement of aromatic rings with saturated bicyclic scaffolds is a powerful tool in modern drug discovery. While bicyclo[1.1.1]pentane (BCP) offers advantages in improving solubility and metabolic stability in a compact form, and cubane can provide unique vectors for substitution, the bicyclo[2.2.2]octane (BCO) scaffold presents a balanced profile. It closely mimics the geometry of a para-substituted phenyl ring while enhancing three-dimensionality and often improving physicochemical properties.[3]

The derivative this compound (ABOCA) is a particularly compelling building block. It provides a rigid BCO core functionalized with both an amino group and a carboxylic acid at its bridgehead positions. This dual functionality offers precise, spatially defined vectors for interaction with biological targets or for conjugation, while the inherent polarity of the functional groups can further enhance aqueous solubility. The clinical progression of BCO-containing molecules like APG-115 validates the potential of this scaffold to yield successful drug candidates, cementing its place in the medicinal chemist's toolbox for creating next-generation therapeutics.[14]

References

Validating Biological Assays for GABA Receptor Modulators: A Comparative Guide Featuring 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of biological assays is a cornerstone of robust drug discovery and development. For neuroactive compounds targeting the γ-aminobutyric acid (GABA) system, precise and reproducible assays are critical to delineate their pharmacological profiles. This guide provides a comparative framework for validating biological assays using 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives as a case study for conformationally restricted GABA analogs. These derivatives, with their rigid bicyclic scaffold, offer a unique tool to probe the specific conformational requirements of GABA receptor binding and function.

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. The binding of GABA or its analogs to the receptor leads to a conformational change, opening a chloride ion channel and causing hyperpolarization of the neuron, thus reducing its excitability.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Derivative GABA_R GABAA Receptor Chloride (Cl-) Channel GABA->GABA_R:f0 Binds to Cl_ion Cl- influx GABA_R:f1->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

GABAA Receptor Signaling Pathway

Comparative Performance in a Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. In this assay, a radiolabeled ligand with known affinity for the GABAA receptor (e.g., [3H]muscimol) is used. The ability of a test compound, such as a this compound derivative, to displace the radioligand is measured, and its binding affinity (Ki) is calculated.

Below is an illustrative comparison of a hypothetical this compound derivative with standard GABAA receptor ligands.

CompoundClassRadioligandReceptor SourceKi (nM)[1][2]
GABAEndogenous Agonist[3H]muscimolRat brain membranes10-50
BicucullineCompetitive Antagonist[3H]muscimolRat brain membranes50-200
DiazepamPositive Allosteric Modulator[3H]flunitrazepamRat brain membranes2-10
Hypothetical Derivative 1 Bicyclic GABA Analog [3H]muscimol Rat brain membranes 75
Gabapentinα2δ subunit ligand[3H]gabapentinRat brain membranes25-100

Note: The data for "Hypothetical Derivative 1" is illustrative and intended to demonstrate how experimental results would be presented in a comparative context.

Experimental Protocol: GABAA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAA receptor using [3H]muscimol.

Materials
  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]muscimol (specific activity ~20-30 Ci/mmol).

  • Receptor Source: Crude synaptic membranes prepared from rat cerebral cortex.

  • Non-specific Binding Control: 10 µM GABA.

  • Test Compounds: this compound derivative and other comparators.

  • Equipment:

    • Homogenizer.

    • High-speed refrigerated centrifuge.

    • Scintillation counter.

    • Glass fiber filters.

    • Cell harvester.

Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_tissue Prepare Rat Brain Membranes incubate Incubate Membranes with Radioligand and Test Compound prep_tissue->incubate prep_reagents Prepare Buffers, Radioligand, and Test Compounds prep_reagents->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Quantify Radioactivity using Scintillation Counting wash->count analyze Calculate Ki values from Displacement Curves count->analyze

Radioligand Binding Assay Workflow
Procedure

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge at 1,000 x g for 10 minutes. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand ([3H]muscimol, final concentration ~1-2 nM), and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for 60 minutes at 4°C.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Comparative Performance in a Functional Electrophysiology Assay

Whole-cell patch-clamp electrophysiology on cells expressing GABAA receptors allows for the direct measurement of the functional effects of a compound. This technique can determine whether a compound is an agonist, antagonist, or allosteric modulator, and can quantify its potency (EC50 or IC50).

Below is an illustrative comparison of a hypothetical this compound derivative with standard GABAA receptor modulators in a whole-cell patch-clamp assay.

CompoundClassMeasured EffectPotency (EC50/IC50 in µM)Efficacy (% of GABA max)
GABAAgonistChloride current activation1-10100%
BicucullineAntagonistInhibition of GABA-evoked current0.5-2 (IC50)N/A
DiazepamPositive Allosteric ModulatorPotentiation of GABA-evoked current0.01-0.1>100% (in presence of GABA)
Hypothetical Derivative 1 Partial Agonist Chloride current activation 25 60%

Note: The data for "Hypothetical Derivative 1" is illustrative and intended to demonstrate how experimental results would be presented in a comparative context.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of GABA-evoked currents from HEK293 cells stably expressing human α1β2γ2 GABAA receptors.

Materials
  • Cells: HEK293 cells stably expressing the desired GABAA receptor subunits.

  • Solutions:

    • External solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 Glucose, 5 HEPES, pH 7.4.

    • Internal (pipette) solution (in mM): 140 CsCl, 2 MgCl2, 11 EGTA, 10 HEPES, 2 ATP, 0.2 GTP, pH 7.2.

  • Test Compounds: GABA, this compound derivative, and other comparators.

  • Equipment:

    • Inverted microscope.

    • Patch-clamp amplifier and digitizer.

    • Micromanipulators.

    • Perfusion system.

    • Borosilicate glass capillaries for pipettes.

Workflow

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis prep_cells Culture and Plate HEK293 Cells form_seal Approach Cell and Form Gigaohm Seal prep_cells->form_seal pull_pipette Pull and Fire-Polish Glass Pipette fill_pipette Fill Pipette with Internal Solution pull_pipette->fill_pipette fill_pipette->form_seal go_whole_cell Rupture Membrane to Achieve Whole-Cell Configuration form_seal->go_whole_cell record_current Record GABA-evoked Currents with Drug Application go_whole_cell->record_current measure_peak Measure Peak Current Amplitude record_current->measure_peak plot_curve Plot Concentration- Response Curve measure_peak->plot_curve calc_potency Calculate EC50/IC50 and Efficacy plot_curve->calc_potency

References

Conformational Analysis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone in medicinal chemistry and material science due to its unique, highly symmetrical, and rigid cage-like structure.[1] This rigidity provides a well-defined three-dimensional arrangement of substituents, making BCO derivatives ideal for studying through-bond and through-space electronic effects and for use as conformationally constrained pharmacophores.[1][2][3] Among these, aminobicyclo[2.2.2]octane carboxylic acids are of significant interest as constrained amino acid analogs for designing peptides, foldamers, and biologically active molecules.[2][3]

This guide provides an objective comparison of the conformational properties of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid and its positional and stereo-isomeric analogs. The analysis is supported by experimental and computational data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Comparative Conformational Data

The primary method for elucidating the conformation of BCO derivatives in solution is ¹H NMR spectroscopy, specifically through the analysis of vicinal proton-proton coupling constants (³J(H,H)). These values are directly related to the dihedral angle between the coupled protons via the Karplus relationship, providing precise insights into the stereochemistry. The rigid BCO framework ensures that the conformations are largely fixed, with minor twisting motions.[1]

The table below summarizes key ¹H NMR coupling constants for various aminobicyclo[2.2.2]octane carboxylic acid analogs, which allows for a direct comparison of their solution-state conformations.

Compound/AnalogCoupled ProtonsCoupling Constant (³J, Hz)Inferred Dihedral Angle/ConformationReference Method
(cis)-3-Aminobicyclo[2.2.2]octane-2-carboxylic AcidH-2, H-36.1syn relationship between H-2 and H-3, indicating a cis configuration of the substituents.¹H NMR
(trans)-3-Aminobicyclo[2.2.2]octane-2-carboxylic AcidH-2, H-39.8anti relationship between H-2 and H-3, indicating a trans configuration of the substituents.¹H NMR
4-Acetyl-cyclohexanone derivative (related intermediate)H-3ax/5ax, H-4~3.0Small coupling indicates an equatorial position for H-4, confirmed by NOE experiments.[4]¹H NMR
General Bicyclo[2.2.2]octane SystemsLong-rangeVariableLong-range couplings are frequently observed and are invaluable for stereochemical assignments.[1]¹H NMR

Note: Direct, published conformational data for this compound is limited. The data presented for its analogs, which share the same rigid core, provides a strong basis for understanding its expected conformational behavior.

Experimental Methodologies

The conformational analysis of these molecules relies on a combination of spectroscopic, crystallographic, and computational techniques.

NMR is the most powerful tool for determining the solution-state conformation and stereochemistry of BCO derivatives.

  • Sample Preparation : Samples are typically dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Instrumentation : Experiments are performed on high-field NMR spectrometers, typically operating at 400 MHz or higher for proton frequency.[5]

  • ¹H NMR : Standard ¹H NMR spectra provide chemical shifts and proton-proton coupling constants. The stereochemistry and relative configurations of synthesized compounds are often determined based on the ³J(H,H) coupling constants.[6]

  • ¹³C NMR : ¹³C NMR spectra, including DEPT experiments, are used to confirm the carbon skeleton and the number of attached protons. The constrained geometry of the bridgehead carbons leads to unique and identifiable chemical shifts.[1]

  • 2D NMR Techniques : COSY experiments are used to establish proton-proton connectivities, while HSQC and HMBC experiments correlate proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) : NOESY or ROESY experiments provide information about through-space proximity of protons, which is crucial for confirming stereochemical assignments, such as the relative orientation of substituents.[1][4]

X-ray crystallography provides definitive, unambiguous evidence of the three-dimensional structure in the solid state, including absolute configurations, bond lengths, and bond angles.

  • Crystal Growth : Single crystals of suitable quality are grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection : A single crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement : The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The model of the molecule is then refined against the experimental data to yield a final structure with high precision. This method has been used to confirm the absolute configurations of various aminobicyclo[2.2.2]octane derivatives.[6]

Computational chemistry offers a powerful tool to investigate the intrinsic properties, conformational energies, and electronic structures of BCO derivatives.

  • Methodology : Density Functional Theory (DFT) is a widely applied method for these systems. Calculations are often performed at levels such as B3LYP/6-311+G(d,p) to obtain optimized geometries and energies.[1][7]

  • Geometry Optimization : The three-dimensional structure of the molecule is optimized to find the lowest energy conformation(s). The rigid BCO framework generally results in a single, well-defined low-energy state.[8]

  • Frequency Calculations : Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict infrared (IR) and Raman spectra.

  • Property Calculation : Once the geometry is optimized, various properties can be calculated, including NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model. Computational studies have also been used to investigate the transmission of substituent effects across the rigid BCO cage.[1][7]

Workflow for Conformational Analysis

The logical workflow for a comprehensive conformational analysis of a novel bicyclo[2.2.2]octane analog is depicted below. This process integrates synthesis, purification, and multi-faceted analysis to arrive at a definitive structural and conformational assignment.

G cluster_start cluster_analysis Structural & Conformational Analysis cluster_data cluster_end start Target Molecule Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) start->nmr xray X-Ray Crystallography start->xray comp Computational Modeling (DFT, Geometry Optimization) start->comp nmr_data Coupling Constants, Chemical Shifts, NOEs nmr->nmr_data xray_data Bond Lengths & Angles, Absolute Configuration xray->xray_data comp_data Optimized Geometry, Relative Energies comp->comp_data conclusion Final Conformational Assignment nmr_data->conclusion xray_data->conclusion comp_data->conclusion

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid-Containing Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of compounds incorporating the 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid scaffold, with a particular focus on their role as inhibitors of the MDM2-p53 protein-protein interaction, a critical target in oncology. The data presented herein is compiled from preclinical studies to offer an objective overview of their performance against alternative therapeutic agents.

Introduction

The this compound moiety has emerged as a valuable bioisostere in medicinal chemistry, particularly in the design of small molecule inhibitors targeting the MDM2-p53 axis. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity binding to the p53-binding pocket of MDM2. This guide will delve into the quantitative in vitro and in vivo data of a key clinical candidate, AA-115/APG-115, and compare its performance with other notable MDM2 inhibitors.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of selected this compound-containing compounds and their alternatives.

Table 1: In Vitro Efficacy of MDM2 Inhibitors

CompoundTargetBinding Affinity (Kᵢ, nM)Cell LineIC₅₀ (nM)
AA-115/APG-115 MDM2< 1SJSA-160
RG7112 (Idasanutlin)MDM211SJSA-1300
Nutlin-3aMDM288SJSA-1~500
MI-219MDM25SJSA-1-

Table 2: In Vivo Pharmacokinetic and Efficacy Data of MDM2 Inhibitors in Rodent Models

CompoundSpeciesAdministrationDose (mg/kg)Cₘₐₓ (ng/mL)AUC (h*ng/mL)T₁/₂ (h)In Vivo Efficacy (SJSA-1 Xenograft Model)
AA-115/APG-115 RatOral255453390834.6Complete and long-lasting tumor regression
RG7112 (Idasanutlin)MouseOral100---Tumor regression observed
Nutlin-3aMouseOral200---Tumor growth inhibition
MI-219MouseOral----Complete tumor growth inhibition

Experimental Protocols

In Vitro MDM2 Binding Affinity Assay (Fluorescence Polarization)

This protocol outlines a method to determine the binding affinity of test compounds to the MDM2 protein.

  • Reagents and Materials:

    • Recombinant human MDM2 protein (N-terminal domain)

    • A fluorescently labeled p53-derived peptide probe (e.g., TAMRA-labeled)

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.

    • Test compounds dissolved in DMSO.

    • 384-well black, low-volume microplates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

    • In a 384-well plate, add the fluorescently labeled p53 peptide to a final concentration of 10 nM.

    • Add the recombinant MDM2 protein to a final concentration of 20 nM.

    • Add the diluted test compounds to the wells. Include wells with no inhibitor (positive control) and wells with no MDM2 protein (negative control).

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

    • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation. The Kᵢ values can then be determined using the Cheng-Prusoff equation.

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of compounds in a mouse xenograft model.

  • Cell Culture and Animal Model:

    • SJSA-1 human osteosarcoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Female athymic nude mice (4-6 weeks old) are used for the study.

  • Procedure:

    • Harvest SJSA-1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the test compound formulation. For oral administration, compounds are often formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 in water.

    • Administer the test compound or vehicle control to the respective groups daily via oral gavage for the duration of the study (e.g., 21 days).

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

MDM2-p53 Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_mdm2 MDM2 Regulation cluster_outcome Cellular Outcomes Stress DNA Damage, Oncogene Activation ATM_ATR ATM/ATR Kinases Stress->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates p53_active Active p53 (Phosphorylated) MDM2 MDM2 p53_active->MDM2 transactivates p21 p21 p53_active->p21 transactivates PUMA PUMA p53_active->PUMA transactivates MDM2->p53 binds & promotes degradation Compound 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid Compound (e.g., AA-115) Compound->MDM2 inhibits binding to p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound-containing MDM2 inhibitors.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Lead Optimization Binding_Assay MDM2 Binding Assay (Fluorescence Polarization) Cell_Viability Cell Viability Assay (e.g., MTT in SJSA-1 cells) Binding_Assay->Cell_Viability Potent Binders PK_Study Pharmacokinetic Study (Rodent Model) Cell_Viability->PK_Study Active Compounds Efficacy_Study Xenograft Efficacy Study (SJSA-1 Tumor Model) PK_Study->Efficacy_Study Favorable PK Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Efficacy_Study->SAR_Analysis Efficacious Compounds Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Compound_Synthesis Compound Synthesis (4-ABOCA Scaffold) SAR_Analysis->Compound_Synthesis Iterative Design Compound_Synthesis->Binding_Assay

Caption: A generalized workflow for the discovery and preclinical evaluation of this compound-containing MDM2 inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Key Modifications cluster_properties Resulting Properties ABOCA 4-Aminobicyclo[2.2.2]octane -1-carboxylic acid R1 Modification at Amine Group (R1) ABOCA->R1 R2 Modification at Carboxylic Acid (R2) ABOCA->R2 Binding_Affinity Binding Affinity (MDM2) R1->Binding_Affinity influences PK_Properties Pharmacokinetic Properties R2->PK_Properties influences Cell_Potency Cellular Potency Binding_Affinity->Cell_Potency correlates with

Caption: A simplified diagram illustrating the structure-activity relationship logic for the optimization of this compound-based compounds.

Structure-Activity Relationship of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.2]octane scaffold has emerged as a valuable tool in medicinal chemistry, offering a three-dimensional framework that allows for the precise positioning of pharmacophoric groups. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives, with a primary focus on their well-documented activity as inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction, a critical target in oncology. While this scaffold has also been explored for other therapeutic applications, including as antiviral agents and modulators of nicotinic acetylcholine receptors (nAChRs), comprehensive comparative data for these activities are less prevalent in publicly available literature.

MDM2-p53 Interaction Inhibitors

The inhibition of the MDM2-p53 interaction is a promising strategy for cancer therapy, as it can restore the tumor-suppressive function of p53. The this compound core has been successfully incorporated into potent spirooxindole-based MDM2 inhibitors. The rigid bicyclic moiety serves as a bioisostere for a para-substituted phenyl ring, optimizing pharmacokinetic properties while maintaining high binding affinity.

Comparative SAR Data

The following table summarizes the SAR of a series of spirooxindole derivatives incorporating the this compound moiety. The data highlights the impact of substitutions on the bicyclo[2.2.2]octane core and other parts of the molecule on MDM2 binding affinity and cellular potency.

Compound IDR Group (on Pyrrolidine N)Bicyclic MoietyMDM2 Ki (nM)MDM2 IC50 (nM)SJSA-1 Cell Growth IC50 (μM)
55 HBicyclo[1.1.1]pentane-1-carboxylic acid< 16.40.85
56 HBicyclo[2.2.2]octane-1-carboxylic acid< 13.70.17
59 CH3Bicyclo[2.2.2]octane-1-carboxylic acid< 11.80.091
60 (AA-115/APG-115) CH2CH3Bicyclo[2.2.2]octane-1-carboxylic acid< 10.90.055

Key Findings from SAR Studies:

  • Bicyclic Core: Replacing the bicyclo[1.1.1]pentane ring (Compound 55 ) with the larger bicyclo[2.2.2]octane ring (Compound 56 ) resulted in a significant increase in cellular potency in the SJSA-1 cell line (IC50 of 0.17 μM vs. 0.85 μM), while maintaining high binding affinity (Ki < 1 nM).[1]

  • N-Alkylation of Pyrrolidine: Alkylation of the pyrrolidine nitrogen with a methyl group (Compound 59 ) and an ethyl group (Compound 60 ) led to a progressive increase in both MDM2 binding affinity and cellular potency. Compound 60 (AA-115/APG-115), with an ethyl group, demonstrated the highest potency with an IC50 of 0.055 μM in SJSA-1 cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MDM2 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled p53-derived peptide from the MDM2 protein.

  • Reagents:

    • Recombinant human MDM2 protein.

    • Fluorescein-labeled p53 peptide (e.g., FAM-pDI-p53).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Add assay buffer, MDM2 protein, and the fluorescently labeled peptide to a 96-well black plate.

    • Add serial dilutions of the test compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.

Cell Growth Inhibition Assay (SJSA-1 Cell Line)

This assay determines the cytotoxic or cytostatic effect of the compounds on the SJSA-1 osteosarcoma cell line, which has an amplification of the MDM2 gene.

  • Cell Culture:

    • Culture SJSA-1 cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed SJSA-1 cells into 96-well plates at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MDM2-p53 signaling pathway and a general experimental workflow for screening MDM2 inhibitors.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates Oncogene_activation Oncogene Activation Oncogene_activation->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 binds and promotes ubiquitination & degradation Inhibitor 4-Aminobicyclo[2.2.2]octane -1-carboxylic acid derivative Inhibitor->MDM2 inhibits binding to p53

Caption: MDM2-p53 signaling pathway and the mechanism of action of inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Binding_Assay MDM2 Binding Assay (e.g., Fluorescence Polarization) Purification->Binding_Assay Cell_Assay Cell-Based Assay (e.g., SJSA-1 Proliferation) Binding_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for the screening of MDM2 inhibitors.

Other Potential Applications

While extensive comparative data is not as readily available, derivatives of this compound have shown promise in other therapeutic areas:

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators: The rigid bicyclic structure is suitable for designing ligands that can interact with the orthosteric or allosteric sites of nAChRs. These receptors are implicated in cognitive function and inflammatory processes, making them attractive targets for neurological and inflammatory disorders.

  • Antiviral Agents: Dihydroxylated derivatives of this scaffold have been explored for their potential antiviral activity. The constrained nature of the bicyclo[2.2.2]octane core allows for the precise orientation of functional groups to interact with viral targets.

Further research and publication of detailed SAR studies are required to fully elucidate the potential of these derivatives in these alternative applications.

References

Comparative Guide to 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid Derivatives: A Review of Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid and its derivatives, focusing on their therapeutic potential as evidenced by peer-reviewed studies and clinical trials. The unique rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold offers a distinct advantage in medicinal chemistry, allowing for precise spatial orientation of functional groups. This has led to the exploration of its derivatives in various therapeutic areas, including oncology and infectious diseases. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows to facilitate further research and development.

I. Anticancer Activity: MDM2-p53 Interaction Inhibitors

A significant area of investigation for bicyclo[2.2.2]octane-1-carboxylic acid derivatives is in the development of small-molecule inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. MDM2 is a primary negative regulator of p53.[1][2] By blocking the MDM2-p53 interaction, these compounds aim to restore the tumor-suppressing function of wild-type p53.[3]

One such derivative, APG-115 (Alrizomadlin) , which incorporates a this compound moiety, has progressed to clinical trials.[4][5]

Comparative Performance Data

The following table summarizes the in vitro performance of a key this compound derivative and related compounds as MDM2 inhibitors.

Compound/DerivativeTargetAssay TypeIC50 (nM)Ki (nM)Cell LineCell Growth Inhibition IC50 (µM)Citation
Compound 56 (APG-115 precursor) MDM2Binding Affinity3.7< 1SJSA-1As potent as Compound 39[6]
Compound 55 (bicyclo[1.1.1]pentane analog)MDM2Binding Affinity6.4< 1SJSA-15 times less potent than Compound 39[4][6]
Compound 39 (benzoic acid analog)MDM2Binding Affinity--SJSA-1Potent[6]
Nutlin-3 (reference MDM2 inhibitor)MDM2NanoBRET--HEK2931.2[7]
Signaling Pathway: MDM2-p53 Interaction and Inhibition

The diagram below illustrates the autoregulatory feedback loop between p53 and MDM2 and the mechanism of action for MDM2 inhibitors. Under normal conditions, p53 transcriptionally activates MDM2, which in turn binds to p53, leading to its ubiquitination and proteasomal degradation.[2][3] MDM2 inhibitors block this interaction, leading to p53 stabilization, activation of p53 target genes, and ultimately cell cycle arrest and apoptosis.[8]

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 gene p53->MDM2_gene activates transcription p21_gene p21 gene p53->p21_gene activates transcription BAX_gene BAX gene p53->BAX_gene activates transcription Proteasome Proteasome MDM2_mRNA MDM2 mRNA MDM2_gene->MDM2_mRNA p21_mRNA p21 mRNA p21_gene->p21_mRNA BAX_mRNA BAX mRNA BAX_gene->BAX_mRNA MDM2_protein MDM2 MDM2_protein->p53 binds and inhibits MDM2_protein->Proteasome targets for degradation MDM2_mRNA->MDM2_protein translation p21_protein p21 p21_mRNA->p21_protein translation BAX_protein BAX BAX_mRNA->BAX_protein translation CellCycleArrest Cell Cycle Arrest p21_protein->CellCycleArrest Apoptosis Apoptosis BAX_protein->Apoptosis Inhibitor 4-ABOCA Derivative (MDM2 Inhibitor) Inhibitor->MDM2_protein blocks interaction Experimental_Workflow cluster_assay1 MDM2-p53 Binding Assay (TR-FRET) cluster_assay2 Cell Growth Inhibition Assay (SJSA-1) A1 Prepare Reagents: - Biotin-MDM2 - Eu-Streptavidin - Cy5-p53 peptide - Test Compounds A2 Incubate Reagents and Compounds A1->A2 A3 Excite at 340 nm Measure Emission at 665 nm A2->A3 A4 Calculate % Inhibition and IC50 A3->A4 B1 Seed SJSA-1 Cells in 96-well Plates B2 Add Serial Dilutions of Test Compounds B1->B2 B3 Incubate for 72 hours B2->B3 B4 Add Cell Viability Reagent (e.g., MTT) B3->B4 B5 Measure Signal (Absorbance/Luminescence) B4->B5 B6 Calculate % Inhibition and IC50 B5->B6

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

When preparing for the disposal of this compound, it is imperative to treat it as a hazardous waste.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure and ensure safety.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or glasses.To prevent eye contact with the chemical.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[4][5]
Respiratory Protection Not typically required under normal use with adequate ventilation.Use a NIOSH/MSHA approved respirator if dust is generated or ventilation is inadequate.
Protective Clothing Laboratory coat.To prevent contamination of personal clothing.[4][5]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[4][6] Avoid all personal contact with the chemical.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[7][8] Do not dispose of this chemical in the regular trash or down the drain.[7][9]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous waste.[1][2]

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[7][10] Store acids and bases separately, and keep organic compounds away from oxidizing agents.[10]

2. Containerization:

  • Use a suitable, leak-proof, and clearly labeled container for waste collection.[2] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7]

  • The container must be in good condition, with a secure lid.[2]

  • Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][7] Do not use abbreviations or chemical formulas.[7]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10][11] This area should be at or near the point of waste generation.[11]

  • Keep the waste container closed at all times, except when adding waste.[2][10]

  • Adhere to the storage limits for hazardous waste as defined by your institution and local regulations. Typically, a maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[7][11]

  • Complete any required waste disposal forms, providing accurate information about the chemical and its quantity.[7]

5. Handling Spills:

  • In the event of a spill, prevent further leakage if it is safe to do so.[4]

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal as hazardous waste.[4]

  • Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and local regulations for any additional requirements.

References

Personal protective equipment for handling 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid. The following procedures are based on best practices for handling powdered chemicals and safety data for structurally similar compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the SDS for the closely related compound, 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride, and general laboratory safety principles. It is crucial to perform a risk assessment for your specific laboratory conditions.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profile of a similar compound, this compound is presumed to present the following risks. The recommended PPE is designed to mitigate these potential hazards.

Hazard StatementPotential EffectRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritation Skin irritation upon contact.Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Skin Protection: Lab coat, long-sleeved shirts, and pants.[1]
H319: Causes serious eye irritation Serious eye irritation or damage.Eye/Face Protection: Chemical splash goggles or a face shield in combination with safety goggles must be worn.[2]
H335: May cause respiratory irritation Respiratory tract irritation.Respiratory Protection: Use in a well-ventilated area or in a chemical fume hood.[3] If dust is generated, a NIOSH-approved respirator for particulates is recommended.[4]
General Handling of Powdered Chemicals Inhalation of airborne particles.General Ventilation: Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation and exposure.[3] Footwear: Wear closed-toe shoes with non-slip soles.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.[5]

  • Fume Hood: Perform all manipulations of the solid compound, including weighing and transferring, inside a certified chemical fume hood to control dust and vapors.[3]

  • Spill Kit: Ensure a chemical spill kit appropriate for solid organic compounds is readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical splash goggles. If there is a significant risk of splashing, use a face shield in addition to goggles.

  • Don chemical-resistant nitrile gloves. Ensure gloves are of the correct size and are inspected for any tears or holes before use.

3. Handling the Compound:

  • Weighing: Use a weigh boat or creased weighing paper to handle the solid. An anti-static gun can be used to minimize scattering of the powder.

  • Transferring: When transferring the powder, do so carefully to avoid creating dust. Use a spatula or other appropriate tool.

  • Solution Preparation: If making a solution, slowly add the solid to the solvent to avoid splashing. Always add acid to water, never the other way around.[2]

4. After Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

1. Waste Collection:

  • Solid Waste: Collect any unused this compound and any grossly contaminated materials (e.g., weigh boats, gloves) in a designated, labeled, and sealed waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled liquid waste container for organic or acid waste, depending on the solvent used. Do not pour chemical waste down the drain.[6][7]

2. Waste Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure waste containers are properly sealed and labeled with the full chemical name and associated hazards.

3. Waste Disposal:

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution cleanup_decon Decontaminate Work Area handle_solution->cleanup_decon cleanup_wash Wash Hands cleanup_decon->cleanup_wash disp_collect Collect Waste cleanup_wash->disp_collect disp_store Store Waste Appropriately disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.